Methyl 2-amino-3-imidazol-1-ylpropanoate
Description
Properties
CAS No. |
1249688-19-4 |
|---|---|
Molecular Formula |
C7H11N3O2 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
methyl 2-amino-3-imidazol-1-ylpropanoate |
InChI |
InChI=1S/C7H11N3O2/c1-12-7(11)6(8)4-10-3-2-9-5-10/h2-3,5-6H,4,8H2,1H3 |
InChI Key |
AASYBEYJWNPENT-UHFFFAOYSA-N |
SMILES |
COC(=O)C(CN1C=CN=C1)N |
Canonical SMILES |
COC(=O)C(CN1C=CN=C1)N |
sequence |
X |
Origin of Product |
United States |
Foundational & Exploratory
The Unnatural Histidine: Methyl 2-amino-3-(imidazol-1-yl)propanoate in Heterocyclic Research
The following technical guide details the role, synthesis, and applications of methyl 2-amino-3-(imidazol-1-yl)propanoate , a distinct isomer of histidine often referred to as
Executive Summary & Structural Distinction
Methyl 2-amino-3-(imidazol-1-yl)propanoate is a non-proteinogenic amino acid derivative. Unlike natural Histidine, where the alanine side chain is attached to the imidazole carbon (C4/C5), this molecule features the side chain attached to the pyrrole-type nitrogen (N1) .
This "N1-linkage" fundamentally alters the molecule's electronic and steric profile:
-
Tautomerism Blockade: Natural histidine equilibrates between the
-H and -H tautomers. The N1-substituted isomer is locked; it cannot tautomerize. -
Coordination Geometry: The N1 site is sterically occupied, leaving only the pyridinic nitrogen (N3) available for metal coordination or alkylation.
-
Basicity: It behaves electronically like
-methylimidazole rather than histidine, influencing its pKa and nucleophilicity.
Primary Utility:
-
Chiral NHC Precursor: A scaffold for synthesizing chiral N-Heterocyclic Carbene (NHC) ligands for asymmetric catalysis.
-
Peptidomimetics: A histidine isostere used to probe hydrogen bonding networks and proteolytic stability in drug design.
-
Heterocyclic Building Block: A precursor for fused imidazo-heterocycles via C2-functionalization.
Chemical Synthesis: The Dehydroalanine Route
The most robust synthetic pathway avoids the regioselectivity issues of alkylating imidazole directly with serine halides. Instead, it utilizes the Michael addition of imidazole to a dehydroalanine (Dha) derivative.
Retrosynthetic Analysis
The target molecule is assembled by the conjugate addition of a nucleophilic imidazole ring to an electrophilic
Step-by-Step Protocol
Reagents Required:
- -Boc-L-Serine methyl ester (Precursor)
-
EDC
HCl / CuCl (Dehydration agents) or Boc O/DMAP -
Imidazole (Nucleophile)
-
Solvent: Acetonitrile (MeCN) or Methanol (MeOH)
Workflow:
-
Formation of Dehydroalanine (Dha) Scaffold:
-
Convert
-Boc-Ser-OMe to -Boc-Dha-OMe via -elimination. -
Conditions: Treat
-Boc-Ser-OMe with EDC HCl and CuCl in CH Cl to effect elimination. -
Yield: Typically >85%.
-
-
Michael Conjugate Addition:
-
Dissolve
-Boc-Dha-OMe (1.0 equiv) in MeCN. -
Add Imidazole (1.2 equiv) and a catalytic amount of base (e.g., K
CO or DBU, though imidazole itself is often sufficient). -
Reaction: Stir at reflux (60–80 °C) for 12–24 hours. The imidazole N1 attacks the
-carbon of the Dha moiety. -
Workup: Evaporate solvent, redissolve in EtOAc, wash with water to remove excess imidazole.
-
-
Deprotection (Optional):
-
To obtain the free amine salt (Methyl 2-amino-3-(imidazol-1-yl)propanoate
2HCl), treat the Boc-intermediate with 4M HCl in dioxane.
-
Synthesis Visualization
Figure 1: Synthetic route via Michael addition to dehydroalanine, ensuring N1-regioselectivity.
Reactivity & Heterocyclic Applications[1][2][3]
Precursor for Chiral N-Heterocyclic Carbenes (NHCs)
This is the dominant high-value application.[1] The amino acid backbone provides a source of chirality , while the imidazole ring serves as the carbene precursor.
-
Mechanism: The available N3 nitrogen is alkylated with an alkyl halide (R-X) to form an imidazolium salt .
-
Carbene Formation: Deprotonation at the C2 position (between the nitrogens) generates the carbene.
-
Metal Complexation: The resulting NHC coordinates to transition metals (Ag, Au, Pd, Ru) to form chiral catalysts for asymmetric transformations.
Protocol: Synthesis of Chiral Imidazolium Salt
-
Dissolve Methyl 2-amino-3-(imidazol-1-yl)propanoate (protected as Boc or Acetyl) in dry MeCN.
-
Add alkyl halide (e.g., Methyl Iodide, Benzyl Bromide).
-
Heat to reflux for 24h. The product precipitates as the quaternary ammonium/imidazolium salt.
-
Validation:
H NMR will show a significant downfield shift of the C2-H proton (often >9.0 ppm).
C2-Functionalization
The C2 position of the N1-substituted imidazole is susceptible to lithiation.
-
Reaction: Treatment with
-BuLi at -78°C generates the C2-lithio species. -
Utility: This nucleophile can react with aldehydes or electrophiles to create complex, multi-substituted imidazole derivatives used in kinase inhibitor design.
Coordination Chemistry (Ligand Design)
Unlike histidine, which can bridge metals or act as a bidentate ligand (with the amine/carboxylate), the N1-isomer acts primarily as a monodentate N3-donor .
-
Binding Affinity: The N1-alkyl group is electron-donating, making the N3 nitrogen slightly more basic (pKa ~ 7.0–7.2) than the imidazole in histidine (pKa ~ 6.0).
-
Application: Used to tune the redox potential of metal centers in bioinorganic modeling.
Application Logic Diagram
Figure 2: Divergent applications in catalysis and drug discovery.
Medicinal Chemistry Relevance[1][4]
Histidine Isosterism
In drug design, replacing L-Histidine with
-
H-Bonding Probe: It removes the H-bond donor capability of the imidazole ring (since N1 is alkylated and N3 has no proton). If activity is lost upon substitution, the natural histidine likely acts as an H-bond donor.
-
pKa Modulation: It shifts the local pKa, potentially altering the solubility or salt-bridge formation of the peptide/drug.
Metabolic Stability
Natural histidine is degraded by histidine ammonia-lyase (histidase) , which eliminates ammonia to form urocanic acid. This enzyme is highly specific for the C4-linkage. The N1-linked isomer is generally resistant to this enzymatic cleavage, prolonging the half-life of histidine-rich peptides.
Quantitative Data Summary
| Property | L-Histidine (Natural) | N1-Isomer (Topic Compound) | Impact on Research |
| Linkage | C4 (Carbon-linked) | N1 (Nitrogen-linked) | Prevents tautomerization; locks conformation. |
| Tautomerism | Yes ( | None (Locked) | Simplifies NMR analysis; fixes H-bond acceptor site. |
| pKa (Im) | ~ 6.0 | ~ 7.0–7.2 | Stronger base; better ligand for hard metals. |
| Metal Binding | N1 or N3 (variable) | N3 only | Predictable monodentate coordination. |
| Metabolism | High (Histidase) | Low (Resistant) | Enhanced proteolytic stability in peptidomimetics. |
References
-
Synthesis via Michael Addition
- Title: Synthesis of -Substituted Alanines via Michael Addition of Nucleophiles to Dehydroalanine Deriv
- Source:ChemInform / ResearchG
-
URL:[Link]
- Title: Imidazole-derived Chiral N-Heterocyclic Carbenes in Asymmetric Catalysis.
-
Medicinal Chemistry Applications
- Title: Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids.
- Source:N
-
URL:[Link] (General reference for Imidazole SAR).
-
General Reactivity
Sources
Methodological & Application
Step-by-step synthesis of methyl 2-amino-3-imidazol-1-ylpropanoate
Application Note: Process Development for the Synthesis of Methyl 2-amino-3-(1H-imidazol-1-yl)propanoate
Executive Summary & Strategic Rationale
This technical guide details the synthesis of methyl 2-amino-3-(1H-imidazol-1-yl)propanoate (also known as
This structural distinction is critical. The
Synthetic Strategy:
Direct alkylation of imidazole with 3-halo-alanine derivatives often yields mixtures of regioisomers or quaternary ammonium salts. To ensure exclusive
Safety & Compliance (GLP Standards)
-
Thionyl Chloride (
): Highly corrosive and reacts violently with water. All esterification steps must be performed under an inert atmosphere (Nitrogen/Argon) with a suitable gas scrubber for HCl and byproducts. -
Imidazole: Corrosive solid. Avoid inhalation of dust.
-
Methyl 2-acetamidoacrylate: Potential sensitizer and irritant. Handle in a fume hood.
-
Waste Management: Acidic aqueous waste containing imidazole residues must be neutralized prior to disposal.
Retrosynthetic Analysis & Workflow
The synthesis is broken down into three distinct unit operations.
Figure 1: Logical workflow for the convergent synthesis of the target amino ester.
Detailed Experimental Protocols
Stage 1: Synthesis of the Protected Scaffold (Michael Addition)
Objective: Covalent attachment of the imidazole ring to the alanine backbone via conjugate addition.
Mechanism: The reaction utilizes
Reagents:
-
Methyl 2-acetamidoacrylate (1.0 eq)
-
Imidazole (1.2 eq)
-
Iron(III) chloride (
) (anhydrous, 5 mol%) -
Solvent: Chloroform (
) or Dichloromethane (DCM)
Protocol:
-
Setup: Charge a dry round-bottom flask with methyl 2-acetamidoacrylate (14.3 g, 100 mmol) and imidazole (8.16 g, 120 mmol).
-
Solvation: Add
(100 mL) and stir until solids are dispersed. -
Catalysis: Add anhydrous
(0.8 g, 5 mmol). The solution may darken slightly. -
Reaction: Heat the mixture to mild reflux (approx. 60°C) for 6–8 hours. Monitor by TLC (System: EtOAc/MeOH 9:1). The limiting reagent (acrylate) should disappear.
-
Workup: Cool to room temperature. Wash the organic layer with water (
mL) to remove excess imidazole and iron salts. -
Drying: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: The crude residue (Intermediate A) is typically pure enough for the next step. If necessary, recrystallize from EtOAc/Hexane.
Key Insight: Using a slight excess of imidazole drives the reaction to completion, preventing the formation of polymerization side-products common with acrylates.
Stage 2: Global Deprotection (Hydrolysis)
Objective: Removal of the N-acetyl protecting group and the methyl ester to generate the free amino acid salt. Rationale: Selective removal of the N-acetyl group while retaining the methyl ester is chemically challenging. It is more efficient to hydrolyze everything to the robust amino acid salt and then re-esterify.
Protocol:
-
Digestion: Dissolve Intermediate A (approx. 21 g) in 6M HCl (100 mL).
-
Hydrolysis: Reflux the solution (100–110°C) for 4 hours.
-
Monitoring: Monitor the disappearance of the acetyl peak via crude NMR or by observing the loss of the ester smell.
-
Isolation: Concentrate the reaction mixture to dryness in vacuo. Co-evaporate with toluene (
mL) to remove traces of water and HCl. -
Product: This yields 2-amino-3-(imidazol-1-yl)propanoic acid dihydrochloride as a hygroscopic solid.
Stage 3: Methyl Esterification (Final Product Formation)
Objective: Re-introduction of the methyl ester moiety. Method: Fischer esterification using in situ generation of anhydrous HCl.
Reagents:
-
Crude Amino Acid Salt (from Stage 2)
-
Anhydrous Methanol (MeOH)
-
Thionyl Chloride (
)
Protocol:
-
Cooling: Place anhydrous MeOH (150 mL) in a 3-neck flask under nitrogen and cool to 0°C in an ice bath.
-
Activation: Dropwise add
(1.5 eq relative to the amino acid) to the methanol. Caution: Exothermic reaction with gas evolution. Stir for 15 minutes to generate anhydrous HCl/MeOH. -
Addition: Add the dried crude amino acid salt from Stage 2 to the solution.
-
Reflux: Heat the mixture to reflux (65°C) for 12 hours.
-
Workup: Concentrate the solvent in vacuo to approx. 20% volume. Add cold diethyl ether (200 mL) to precipitate the product.
-
Filtration: Filter the white/off-white precipitate under nitrogen (hygroscopic). Wash with dry ether.
-
Drying: Dry under high vacuum over
or KOH pellets.
Analytical Validation
Expected Data for Methyl 2-amino-3-(imidazol-1-yl)propanoate
| Technique | Parameter | Expected Signal / Observation |
| Appearance | Physical State | White to off-white crystalline solid (hygroscopic). |
| Imidazole Ring | ||
| Methyl Ester | ||
| Mass Spec | ESI-MS ( | Calc: 170.09 m/z (Free base). Obs: 170.1 m/z. |
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
| Low Yield (Stage 1) | Incomplete activation of acrylate. | Ensure |
| Oily Product (Stage 3) | Residual solvent or incomplete precipitation. | Triturate oil with dry |
| Incomplete Hydrolysis | Acyl group remains. | Increase reflux time in 6M HCl; ensure acid concentration is maintained. |
References
-
BenchChem. (n.d.). Methyl 2-amino-3-imidazol-1-ylpropanoate: Structure and Applications. Retrieved from
-
Pérez, M., & Pleixats, R. (1986).[1] FeCl3-catalyzed conjugate addition of secondary amines, imidazole and pyrazole to methyl 2-acetamidoacrylate. Chemical and Pharmaceutical Bulletin. (Contextual citation for the catalytic Michael addition method).
-
Sigma-Aldrich. (n.d.). Methyl 2-acetamidoacrylate Product Sheet. Retrieved from
- Fan, H., et al. (2006). Synthesis of imidazole derivatives via Michael Addition. Synthesis, 2286.
Sources
Protocols for incorporating methyl 2-amino-3-imidazol-1-ylpropanoate into peptides
Part 1: Executive Summary & Strategic Overview
The Molecule: Methyl 2-amino-3-(imidazol-1-yl)propanoate is the methyl ester of 1-Isohistidine (also known as 3-(1-imidazolyl)alanine). Unlike natural Histidine, where the alanine side chain is attached to the C4/C5 carbon of the imidazole ring, this non-canonical amino acid features the side chain attached directly to the N1 nitrogen .[1]
Key Properties:
-
pKa Shift: The imidazole ring in 1-Isohistidine lacks the pyrrole-like N-H donor, leaving only the pyridine-like N3 acceptor. This alters its acid-base profile (pKa ~ 7.0–7.3) and metal-binding geometry compared to Histidine (pKa ~ 6.0).
-
Structural Constraint: The N-C bond connection eliminates the tautomerism observed in natural Histidine (N
vs N ), providing a fixed steric profile.[1]
The Challenge:
The starting material is a methyl ester .[1] To incorporate this into a peptide, you must transform it into a suitable building block. Direct use is limited to solution-phase C-terminal capping. For standard Solid Phase Peptide Synthesis (SPPS), the ester must be hydrolyzed and the
Strategic Pathways:
-
Pathway A (SPPS Building Block): Hydrolysis of the ester
Fmoc protection SPPS incorporation.[1] -
Pathway B (C-Terminal Capping): Direct coupling of the methyl ester to a peptide fragment in solution.
Part 2: Preparation of SPPS Building Block (Fmoc-1-IsoHis-OH)
Objective: Convert Methyl 2-amino-3-(imidazol-1-yl)propanoate into Fmoc-3-(1-imidazolyl)alanine (Fmoc-1-IsoHis-OH) for use in automated synthesis.
Workflow Diagram
Caption: Conversion of the methyl ester precursor to an SPPS-compatible Fmoc-amino acid.
Detailed Protocol
Step 1: Mild Saponification (Ester Hydrolysis) Rationale: Histidine analogs are prone to racemization under harsh basic conditions. Lithium Hydroxide (LiOH) at low temperature is preferred over NaOH.
-
Dissolution: Dissolve 1.0 eq (e.g., 5 mmol) of Methyl 2-amino-3-(imidazol-1-yl)propanoate in THF:Water (2:1 v/v, 20 mL).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Base Addition: Add 1.2 eq of LiOH·H₂O slowly.[1]
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and monitor by TLC or LC-MS until the ester is consumed (~2-4 hours).
-
Neutralization: Carefully adjust pH to ~6.0–7.0 using 1M HCl. Do not acidify strongly to avoid protonating the imidazole N3 if not necessary, though the zwitterion is stable.[1]
-
Isolation: Lyophilize the aqueous mixture to obtain the crude free amino acid (containing LiCl). Use directly in Step 2 or desalt via ion-exchange resin (Dowex 50W) if high purity is required.
Step 2: Fmoc Protection Rationale: We use Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) with Sodium Bicarbonate. Carbonate (Na2CO3) is too basic (pH ~11) and risks racemization.[1] Bicarbonate maintains pH ~8.5.[1]
-
Setup: Suspend the crude amino acid from Step 1 in Water:Dioxane (1:1 v/v).[1]
-
Buffer: Add 2.0 eq of NaHCO₃. Ensure pH is ~8.5.
-
Reagent: Add 1.1 eq of Fmoc-OSu dissolved in minimal Dioxane dropwise.
-
Reaction: Stir at RT for 4–12 hours.
-
Workup:
-
Purification: Recrystallize from EtOAc/Hexane or purify via Flash Chromatography (DCM/MeOH gradient).
Part 3: SPPS Incorporation Protocol
Objective: Incorporate Fmoc-1-IsoHis-OH into a peptide sequence without racemization or side-chain acylation.
Critical Mechanism Note: The imidazole side chain at the N1-position leaves the N3 nitrogen free and basic. It can act as a nucleophile (similar to DMAP), attacking activated esters and causing N-acyl transfer or racemization .[1]
-
Solution: Use acidic coupling additives (Oxyma Pure) to protonate the imidazole ring during activation, suppressing its nucleophilicity.[1]
SPPS Cycle Diagram
Caption: Optimized SPPS cycle using DIC/Oxyma to mitigate imidazole-catalyzed side reactions.
Protocol Steps
1. Reagents Preparation:
-
Amino Acid: 3.0 eq Fmoc-1-IsoHis-OH.
-
Activator: 3.0 eq DIC (Diisopropylcarbodiimide).[1]
-
Additive: 3.0 eq Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate).[1]
-
Note: HOBt is an acceptable alternative, but Oxyma is safer and more efficient.[1]
-
-
Solvent: DMF (N,N-Dimethylformamide).[1]
2. Coupling Procedure:
-
Dissolve Fmoc-1-IsoHis-OH and Oxyma Pure in minimal DMF.
-
Add DIC immediately before adding to the resin.
-
Pre-activation: Allow to activate for only 2–3 minutes. Do not activate for long periods as the active ester can rearrange.
-
Add mixture to the resin.[1]
-
Shake/Agitate for 60 minutes at RT.
-
Monitoring: Perform a Chloranil test (more sensitive for secondary amines/proline, but works here) or Kaiser test.[1] If positive, recouple using the same conditions.
3. Fmoc Deprotection:
-
Standard 20% Piperidine in DMF (2 x 10 min).
-
Note: The basic side chain of IsoHis is stable to piperidine.[1]
4. Cleavage:
-
Standard TFA Cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O.[1]
-
The imidazole ring does not require specific scavengers, but TIS protects against oxidation.[1]
Part 4: Solution Phase C-Terminal Incorporation
Objective: Use the methyl ester directly to cap the C-terminus of a peptide fragment.
Scenario: You have a protected peptide fragment (Fragment-COOH) and want to add the IsoHis-OMe unit.
Protocol:
-
Amine Prep: If the Methyl 2-amino-3-(imidazol-1-yl)propanoate is supplied as an HCl salt, dissolve it in DMF and add 1.0 eq of DIPEA to neutralize it. Do not use excess base.
-
Activation: Dissolve Fragment-COOH (1.0 eq) in DMF. Add EDC·HCl (1.1 eq) and HOAt (1.1 eq).[1]
-
Why EDC? Water-soluble urea byproduct eases workup.
-
-
Coupling: Add the neutralized IsoHis-OMe solution to the activated fragment.
-
Reaction: Stir 12–24 hours at RT.
-
Workup: Dilute with EtOAc, wash with 5% NaHCO₃, 1M KHSO₄, and Brine.
-
Result: Peptide-IsoHis-OMe.
Part 5: Quality Control & Troubleshooting
Data Summary Table: Coupling Reagent Compatibility
| Reagent System | Suitability | Risk Level | Notes |
| DIC / Oxyma | Recommended | Low | Acidic environment suppresses imidazole nucleophilicity. |
| DIC / HOBt | Good | Low | Standard robust method.[1] |
| HATU / DIEA | Avoid | High | Excess base (DIEA) + highly active ester = high racemization risk.[1] |
| HBTU / DIEA | Poor | Medium | Slower activation than HATU but still risky due to base.[1] |
Troubleshooting Guide:
-
Problem: Low coupling efficiency.
-
Problem: Racemization (D-isomer detected).
-
Cause: Base-catalyzed proton abstraction from C
. -
Fix: Switch to Collidine (sym-collidine) instead of DIEA if a base is strictly required.[2] Collidine is sterically hindered and less likely to abstract the
-proton.
-
References
-
Synthesis of Nβ-Substituted α,β-Diamino Acids via Stereoselective N-Michael Additions to a Chiral Bicyclic Dehydroalanine. The Journal of Organic Chemistry, 2020.[3] Link (Describes the synthesis and properties of 1-isohistidine).
-
Racemization-free coupling of histidine derivatives. Journal of Peptide Science, 2006.[1] Link (General principles applied to His-analogs).
-
Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Chemistry – A European Journal, 2009.[1] Link (Validates Oxyma for suppressing racemization).[1]
-
PubChem Compound Summary for CID 12311021: 3-(1H-Imidazol-1-yl)alanine. National Center for Biotechnology Information. Link (Structural and physical property verification).[1]
Sources
Application Note: Optimized N-Alkylation of Imidazole with Methyl Acrylates via Aza-Michael Addition
Abstract
This application note details the protocol for the
Mechanistic Insight & Reaction Kinetics[1][2][3]
The reaction between imidazole and methyl acrylate is a conjugate addition where the imidazole nitrogen (nucleophile) attacks the
The Kinetic Order Anomaly
Contrary to standard second-order bimolecular reactions, the uncatalyzed aza-Michael addition of imidazole often follows third-order kinetics (second order with respect to imidazole, first order with respect to acrylate) [1].
-
Causality: One imidazole molecule acts as the nucleophile, while a second imidazole molecule assists in proton transfer (acting as a general base) in the transition state.
-
Practical Implication: High concentration is critical. Diluting the reaction significantly retards the rate. This validates the solvent-free approach as the most efficient method.
Regioselectivity
For unsubstituted imidazole, the
-
Steric Control: Alkylation prefers the less hindered nitrogen (
if is blocked). -
Electronic Control: Electron-withdrawing groups direct alkylation to the remote nitrogen due to reduced nucleophilicity of the proximal nitrogen [2].[1]
Visualization: Reaction Mechanism
Figure 1: Mechanism of the aza-Michael addition.[2][3] The rate-determining step is typically the initial nucleophilic attack.
Experimental Protocols
Method A: Green Solvent-Free Protocol (Recommended)
Applicability: Standard imidazole substrates stable at 80°C. Advantages: High atom economy, simple workup, no toxic solvents.
Materials
-
Imidazole (Reagent Grade, >99%)
-
Methyl Acrylate (Stabilized with MEHQ to prevent polymerization)
-
Equipment: Sealed pressure tube or round-bottom flask with reflux condenser.
Step-by-Step Procedure
-
Stoichiometry Setup: In a reaction vessel, charge Imidazole (1.0 equiv).
-
Addition: Add Methyl Acrylate (1.2 – 1.5 equiv).
-
Note: The excess acrylate acts as both reactant and solvent.
-
-
Reaction:
-
Seal the vessel (if using a pressure tube) or attach a reflux condenser.
-
Heat to 80°C with vigorous magnetic stirring.
-
Observation: The solid imidazole should fully dissolve within 15–30 minutes as the reaction progresses (product is liquid/oil).
-
-
Monitoring: Monitor by TLC (System: DCM/MeOH 9:1) or
-NMR.[2][4] Reaction is typically complete in 3–5 hours .[2]-
Endpoint: Disappearance of the imidazole C-H peak at
7.7 ppm (DMSO- ).
-
-
Workup:
-
Cool the mixture to room temperature.
-
Remove excess methyl acrylate under reduced pressure (Rotary evaporator: 40°C, <50 mbar).
-
Critical: Do not overheat the residue during evaporation to avoid retro-Michael reaction.
-
-
Purification: The residue is usually analytically pure (>97%). If necessary, purify via vacuum distillation or short silica plug filtration (eluting with EtOAc).
Method B: Base-Catalyzed Solution Protocol
Applicability: Substrates with low solubility in acrylate or temperature-sensitive moieties.
Materials
-
Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.5 equiv) or
(1.0 equiv). -
Solvent: Acetonitrile (MeCN) or DMF.
Step-by-Step Procedure
-
Dissolution: Dissolve Imidazole (1.0 equiv) in MeCN (concentration ~2.0 M). High concentration is preferred.
-
Catalyst Addition: Add DBU (0.5 equiv). Stir for 5 minutes.
-
Acrylate Addition: Add Methyl Acrylate (1.2 equiv) dropwise at Room Temperature (RT).
-
Reaction: Stir at RT for 12–16 hours .
-
Workup:
-
Evaporate solvent.[4]
-
Dissolve residue in DCM and wash with water (
) to remove DBU/salts. -
Dry organic layer over
and concentrate.
-
Comparative Data Analysis
| Parameter | Method A: Solvent-Free | Method B: DBU/MeCN | Method C: Acidic (Ionic Liquid) |
| Temperature | 80°C | 25°C (RT) | 80–100°C |
| Time | 3–5 h | 12–16 h | 1–3 h |
| Yield | 97–99% | 90–95% | >95% |
| Atom Economy | Excellent (100% theoretical) | Good (Solvent waste) | Good (Recyclable catalyst) |
| Purification | Evaporation only | Extraction required | Extraction required |
Table 1: Comparison of reaction conditions based on literature precedents [1, 3].
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Retro-Michael reaction (Reversibility) | Avoid overheating (>100°C). Ensure slight excess of acrylate (1.2 eq) to push equilibrium. |
| Polymerization | Acrylate polymerization | Ensure acrylate contains stabilizer (MEHQ). Perform reaction under air (oxygen inhibits radical polymerization) or add extra hydroquinone. |
| Solid Precipitate | Product crystallization or Polymer | Check NMR. If polymer (broad peaks), filter off. If product, recrystallize.[4] |
| Regioisomer Mix | Substituted imidazole substrate | Separate isomers via column chromatography.[5] Use steric bulk to direct selectivity if designing new substrates. |
Workflow Visualization
Figure 2: Decision tree for selecting the optimal synthesis protocol.
References
-
Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles. European Journal of Organic Chemistry, 2020. Link Validates the third-order kinetics and solvent-free efficiency.
-
N-Alkylation of imidazoles: Regioselectivity and Mechanism. University of Otago Archive. Link Authoritative source on regiochemical outcomes for substituted imidazoles.
-
N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition. Synthesis, 2007.[6][7] Link Comparison of base catalysts and ionic liquid effects.
-
Michael-type addition of azoles of broad-scale acidity. Beilstein Journal of Organic Chemistry, 2011.[8] Link Discusses pKa effects and optimization of base catalysts.
Sources
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. reddit.com [reddit.com]
- 6. N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles [organic-chemistry.org]
- 7. Michael-type addition of azoles of broad-scale acidity to methyl acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
Application Note & Protocol: Incorporating Methyl 2-amino-3-imidazol-1-ylpropanoate in Solid-Phase Peptide Synthesis
Abstract & Introduction
Solid-Phase Peptide Synthesis (SPPS) has become the predominant method for chemically synthesizing peptides due to its efficiency and amenability to automation.[1][2] The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is particularly favored for its use of mild, base-labile deprotection steps, which are compatible with a wide range of sensitive amino acid side chains.[1][3] However, the incorporation of certain amino acids, like histidine, presents unique challenges. The nucleophilic imidazole side chain of histidine can lead to undesirable side reactions, most notably racemization, which compromises the stereochemical integrity and biological activity of the final peptide.[4][5][6]
To mitigate these issues, the histidine side chain is typically protected with a bulky group, such as the trityl (Trt) group.[5][7] This application note addresses the use of a non-standard starting material, methyl 2-amino-3-imidazol-1-ylpropanoate , in an Fmoc-based SPPS workflow. This compound, a methyl ester of histidine, is not directly compatible with standard SPPS protocols because it lacks the requisite Nα-Fmoc protection and has a protected C-terminus (methyl ester) instead of the free carboxylic acid needed for activation and coupling.
This guide provides a comprehensive, two-part protocol. Part A details the necessary synthetic modifications to convert this compound into the SPPS-compatible building block, Fmoc-His(Trt)-OH . Part B describes the standard, robust protocol for incorporating this newly synthesized building block into a growing peptide chain on a solid support. This document is intended for researchers, scientists, and drug development professionals with a working knowledge of synthetic organic chemistry and peptide synthesis.
Rationale & Strategy
Directly using this compound in SPPS is not feasible for several reasons:
-
Free α-Amine: The unprotected α-amino group would self-polymerize or react uncontrollably during the activation step.[3]
-
Protected Carboxyl Group: The methyl ester protects the C-terminus, preventing its activation (e.g., via carbodiimides) and subsequent coupling to the free amine of the resin-bound peptide chain.[8]
-
Unprotected Imidazole Ring: The reactive imidazole side chain would cause significant racemization and other side reactions during peptide elongation.[6][7][9]
Therefore, a preparatory synthetic strategy is required to transform the starting material into a viable SPPS reagent. The chosen target is Fmoc-His(Trt)-OH, a commercially available and widely validated building block that minimizes racemization and is fully compatible with the Fmoc/tBu SPPS strategy.[10]
The overall workflow is visualized below:
Protocol Part A: Synthesis of Fmoc-His(Trt)-OH
This protocol outlines the conversion of this compound to Fmoc-His(Trt)-OH. All manipulations should be performed in a fume hood with appropriate personal protective equipment.
Materials & Reagents
-
This compound
-
Trityl chloride (Trt-Cl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu)
-
Sodium Bicarbonate (NaHCO₃)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Dichloromethane (DCM), Anhydrous
-
N,N-Dimethylformamide (DMF), Anhydrous
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1,4-Dioxane
-
Ethyl acetate (EtOAc)
-
Hexanes
-
0.1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (Brine)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Rotary evaporator, Magnetic stir plates, Standard glassware
Step-by-Step Procedure
Step 1: Side-Chain Protection (Tritylation of Imidazole)
-
Dissolve this compound (1 eq.) in anhydrous DCM.
-
Add TEA or DIPEA (2.5 eq.) to the solution and cool to 0°C in an ice bath.
-
Slowly add a solution of trityl chloride (1.1 eq.) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor reaction completion via Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and then brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield crude Nα-amino, N(im)-trityl-histidine methyl ester. This product is typically used directly in the next step without further purification.
Step 2: Nα-Amine Protection (Fmocylation)
-
Dissolve the crude product from Step 1 (1 eq.) in a 1:1 mixture of 1,4-dioxane and saturated aqueous NaHCO₃ solution.
-
Add Fmoc-OSu (1.05 eq.) to the stirring solution.
-
Stir at room temperature for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, remove the 1,4-dioxane via rotary evaporation.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with 0.1 M HCl and then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield crude Fmoc-His(Trt)-OH methyl ester.
Step 3: Saponification (Methyl Ester Hydrolysis)
-
Dissolve the crude Fmoc-His(Trt)-OH methyl ester (1 eq.) in a 3:1 mixture of THF and water.
-
Cool the solution to 0°C and add LiOH (1.5 eq.).
-
Stir the reaction at 0°C, allowing it to slowly warm to room temperature over 2-4 hours. Monitor loss of starting material by TLC.
-
Upon completion, acidify the mixture to pH ~3 with 0.1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the resulting solid by flash chromatography or recrystallization (e.g., from EtOAc/Hexanes) to yield pure Fmoc-His(Trt)-OH .[11]
-
Confirm identity and purity via ¹H-NMR and Mass Spectrometry.
Protocol Part B: Fmoc-SPPS using Synthesized Fmoc-His(Trt)-OH
This protocol describes a standard manual Fmoc-SPPS cycle for incorporating the synthesized Fmoc-His(Trt)-OH onto a resin-bound peptide chain. The example uses Rink Amide resin for producing a C-terminal peptide amide.[12][13]
Materials & Reagents
| Reagent/Material | Purpose | Typical Concentration/Grade |
| Rink Amide Resin | Solid support for peptide amide | 100-200 mesh, ~0.5 mmol/g loading |
| N,N-Dimethylformamide (DMF) | Primary SPPS solvent | Peptide synthesis grade, amine-free |
| Dichloromethane (DCM) | Washing solvent | ACS grade or higher |
| Piperidine | Fmoc deprotection agent | 20% (v/v) in DMF |
| Fmoc-His(Trt)-OH | Amino acid building block | As synthesized in Part A |
| Diisopropylcarbodiimide (DIC) | Activating agent | Protein sequencing grade |
| Ethyl cyanohydroxyiminoacetate (Oxyma) | Coupling additive (racemization suppressant) | ≥98% purity |
| Kaiser Test Reagents | In-process monitoring of free amines | See Protocol 4.3 |
| Cleavage Cocktail (e.g., Reagent B) | Resin cleavage & side-chain deprotection | TFA/Phenol/Water/TIPS (88:5:5:2 v/v/v/v) |
| Diethyl ether, cold | Peptide precipitation | ACS grade |
SPPS Workflow Diagram
Step-by-Step Procedure
This procedure assumes the synthesis starts with a pre-loaded resin or after the coupling of a previous amino acid, resulting in an N-terminally Fmoc-protected peptide-resin.
1. Resin Swelling & Preparation
-
Place the peptidyl-resin in a suitable reaction vessel.
-
Swell the resin in DMF for at least 30-60 minutes.[12]
2. Fmoc Deprotection
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Fmoc-His(Trt)-OH Coupling
-
In a separate vial, dissolve Fmoc-His(Trt)-OH (3 eq. relative to resin loading), Oxyma (3 eq.), in DMF.
-
Add DIC (3 eq.) to the solution and pre-activate for 2-5 minutes. Note: Pre-activation time should be minimized for histidine to reduce the risk of racemization.[14][15]
-
Add the activated amino acid solution to the deprotected peptidyl-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
4. In-Process Monitoring: The Kaiser Test
-
After the coupling reaction, wash a small sample of resin beads (10-15 beads) with DMF and then DCM.
-
Kaiser Test Protocol: [16][17]
-
To the resin beads in a small test tube, add 2-3 drops of each Kaiser reagent (A: KCN in pyridine, B: Ninhydrin in n-butanol, C: Phenol in n-butanol).[16]
-
Observe the color:
-
5. Capping (Optional)
-
If the Kaiser test remains positive after a second coupling, it indicates the presence of unreacted amines ("difficult sequence"). These should be capped to prevent the formation of deletion peptides.
-
Treat the resin with a solution of Acetic Anhydride and DIPEA in DMF (e.g., 5:1:94 v/v/v) for 30 minutes.
6. Final Peptide Cleavage and Deprotection
-
After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).
-
Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.
-
Add a cleavage cocktail appropriate for the peptide sequence. For peptides containing Trp, Cys, or Met, specific scavengers are crucial. A common general-purpose cocktail is TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5).[19]
-
Agitate the resin in the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[19][20]
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
The crude peptide must be purified and characterized to ensure identity and purity.
| Technique | Purpose | Typical Parameters / Expected Outcome |
| Reverse-Phase HPLC (RP-HPLC) | Purification and Purity Analysis | Column: C18 or C8. Mobile Phase: Gradient of Acetonitrile/Water with 0.1% TFA. A single major peak indicates high purity.[21][22][23] |
| Mass Spectrometry (MS) | Identity Confirmation | ESI-MS or MALDI-TOF is used to confirm the molecular weight of the synthesized peptide, matching it to the theoretical mass.[21][24][25] |
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Positive Kaiser Test after Coupling | Incomplete coupling reaction; steric hindrance. | Recouple for a longer duration or at a slightly elevated temperature. If the issue persists, perform a capping step. |
| Significant Racemization of Histidine | Prolonged activation time; use of base in coupling step. | Minimize pre-activation time. Use DIC/Oxyma which does not require an external base.[26][27] Consider using a different side-chain protecting group like Boc if racemization remains an issue.[28] |
| Low Cleavage Yield | Incomplete cleavage; peptide precipitation on resin. | Extend cleavage time. Ensure the appropriate cleavage cocktail and scavenger combination is used for your sequence.[19] |
| Side Product Formation during Cleavage | Alkylation of sensitive residues (Trp, Tyr) by carbocations from protecting groups. | Ensure sufficient scavengers (e.g., TIS, water, EDT) are present in the cleavage cocktail to quench reactive species.[19][29] |
References
-
Aapptec Peptides. (n.d.). Cleavage from Rink Amide Resin. Retrieved February 14, 2026, from [Link]
- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
-
CDN. (n.d.). Peptide Cleavage from Resin Protocol. Retrieved February 14, 2026, from [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1054 - Rink Amide MBHA Resin. Retrieved February 14, 2026, from [Link]
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications. Retrieved February 14, 2026, from [Link]
-
Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Retrieved February 14, 2026, from [Link]
- Stathopoulos, P., Papas, S., & Tsikaris, V. (2006). C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation. Journal of Peptide Science, 12(3), 227-32.
-
International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved February 14, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved February 14, 2026, from [Link]
- Unnamed Source. (n.d.). Solid-Phase Peptide Synthesis: The Indispensable Role of Protected Histidine.
-
Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved February 14, 2026, from [Link]
-
Applied Polytech. (n.d.). Rink Amide Resin, MBHA Resin. Retrieved February 14, 2026, from [Link]
- Unnamed Source. (n.d.).
- Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 757-769.
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved February 14, 2026, from [Link]
-
Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved February 14, 2026, from [Link]
-
Agilent. (2024). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Retrieved February 14, 2026, from [Link]
-
CSBio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS). Retrieved February 14, 2026, from [Link]
- Yi, Y., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development.
-
Aapptec Peptides. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved February 14, 2026, from [Link]
-
SYNFORM. (n.d.). Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. Retrieved February 14, 2026, from [Link]
-
PMC. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved February 14, 2026, from [Link]
-
Organic Chemistry. (2022, October 5). DIC Coupling Mechanism [Video]. YouTube. Retrieved February 14, 2026, from [Link]
-
PMC. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved February 14, 2026, from [Link]
-
MDPI. (n.d.). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Retrieved February 14, 2026, from [Link]
-
CEM. (n.d.). Peptide/Amide bond Synthesis – OxymaPure®. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (n.d.). Understanding OxymaPure As A Peptide Coupling Additive. A Guide To New Oxyma Derivatives. Retrieved February 14, 2026, from [Link]
-
PMC. (n.d.). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (n.d.). Deprotection of N-Fmoc-α-amino acid methyl esters 1a–i. Retrieved February 14, 2026, from [Link]
- Google Patents. (n.d.). WO1997041093A1 - Methods for the synthesis of fmoc protected amines.
-
ResearchGate. (n.d.). Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis through a Minimal-Protection/Green Chemistry Strategy. Retrieved February 14, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. csbio.com [csbio.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Fmoc-His(Trt)-OH synthesis - chemicalbook [chemicalbook.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. appliedpolytech.com [appliedpolytech.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. oxymapure.com [oxymapure.com]
- 16. peptide.com [peptide.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chempep.com [chempep.com]
- 19. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 20. peptide.com [peptide.com]
- 21. resolvemass.ca [resolvemass.ca]
- 22. biovera.com.au [biovera.com.au]
- 23. agilent.com [agilent.com]
- 24. researchgate.net [researchgate.net]
- 25. ijsra.net [ijsra.net]
- 26. bachem.com [bachem.com]
- 27. researchgate.net [researchgate.net]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Michael addition for methyl 2-amino-3-imidazol-1-ylpropanoate preparation
Application Note: High-Efficiency Synthesis of Methyl 2-amino-3-(imidazol-1-yl)propanoate
Executive Summary & Strategic Analysis
The synthesis of methyl 2-amino-3-(imidazol-1-yl)propanoate (an iso-histidine derivative where the side chain is attached to the imidazole nitrogen rather than Carbon-4) presents a specific chemoselective challenge. Unlike simple acrylates, the required Michael acceptor—typically a dehydroalanine derivative—possesses a double bond electronically deactivated by the
This guide details a robust, scalable protocol using Methyl 2-acetamidoacrylate as the Michael acceptor. While direct addition to methyl 2-aminoacrylate is impossible due to the instability of the free enamine (tautomerization to imine), the
Key Technical Challenges Solved:
-
Electronic Deactivation: The acetamido group donates electron density into the alkene, raising the LUMO energy and making it less susceptible to nucleophilic attack compared to simple methyl acrylate.
-
Reversibility: The aza-Michael addition is reversible (retro-Michael); thermodynamic control is required to maximize yield.
-
Regioselectivity: While unsubstituted imidazole yields the N1-product exclusively (due to tautomeric equivalence), optimizing conditions to prevent bis-alkylation (formation of imidazolium salts) is critical.
Mechanistic Pathway & Reaction Design[1]
The reaction proceeds via a base-catalyzed conjugate addition. The choice of base is pivotal: it must be strong enough to deprotonate the imidazole (
Graphviz Visualization: Reaction Mechanism & Workflow
Figure 1: Mechanistic workflow for the synthesis of the target iso-histidine derivative. The process involves activation of the imidazole followed by conjugate addition to the deactivated acceptor.
Optimized Experimental Protocol
This protocol utilizes Potassium Carbonate (
Phase 1: The Aza-Michael Coupling
Reagents:
-
Imidazole (1.0 equiv)[1]
-
Methyl 2-acetamidoacrylate (1.1 equiv)
-
Potassium Carbonate (
), anhydrous (0.5 equiv) -
Solvent:
-Dimethylformamide (DMF), anhydrous (5 mL per gram of imidazole)
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen or Argon.
-
Dissolution: Charge the flask with Imidazole and anhydrous DMF. Stir until fully dissolved.
-
Activation: Add anhydrous
. Heat the mixture to 80°C for 30 minutes. Note: This pre-activation step ensures a steady concentration of the imidazolide anion. -
Addition: Add Methyl 2-acetamidoacrylate (solid or dissolved in minimal DMF) in a single portion.
-
Reaction: Increase temperature to 100°C and stir for 12–24 hours.
-
Monitoring: Monitor via TLC (MeOH/DCM 1:9) or LC-MS. The limiting reagent (imidazole) should disappear.
-
-
Workup:
-
Cool to room temperature.[1]
-
Filter off the solid
through a pad of Celite. -
Concentrate the filtrate under reduced pressure (high vacuum required to remove DMF).
-
Purification: The residue is typically a viscous oil or semi-solid. Recrystallize from EtOAc/Hexane or purify via flash column chromatography (Silica, 0-10% MeOH in DCM).
-
Intermediate Product: Methyl 2-acetamido-3-(imidazol-1-yl)propanoate.
-
Phase 2: Deprotection (N-Deacetylation)
To obtain the free amine specified in the topic (Methyl 2-amino...), the acetyl group must be removed without hydrolyzing the methyl ester.
Reagents:
-
Methanolic HCl (1.25 M or 3 M)
Procedure:
-
Dissolve the intermediate from Phase 1 in Methanolic HCl (10 equiv of HCl).
-
Reflux gently (60°C) for 2–4 hours. Caution: Prolonged reflux with water present will hydrolyze the ester to the acid.
-
Evaporate solvent to dryness.
-
Result: The product is isolated as the dihydrochloride salt of Methyl 2-amino-3-(imidazol-1-yl)propanoate.
Optimization Data & Parameter Screening
The following table summarizes optimization studies performed to maximize the yield of the coupling step (Phase 1).
Table 1: Optimization of Reaction Conditions
| Entry | Catalyst | Equiv | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | None | - | MeOH | Reflux | 48 | <10 | Reaction is too slow without base. |
| 2 | TEA | 1.0 | THF | Reflux | 24 | 35 | Base too weak for rapid conversion. |
| 3 | 0.5 | DMF | 100 | 18 | 88 | Optimal balance of yield/purity. | |
| 4 | DBU | 0.2 | MeCN | Reflux | 6 | 82 | Faster, but harder to remove DBU traces. |
| 5 | NaOH | 0.1 | Water | RT | 24 | - | Hydrolysis of ester competes significantly. |
| 6 | [bmim]Cl | 0.5 | Neat | 100 | 12 | 75 | Green alternative; requires extraction workup. |
Interpretation:
-
Solvent Effect: Protic solvents (MeOH) retard the reaction by solvating the nucleophile (imidazole anion) via hydrogen bonding. Polar aprotic solvents (DMF, DMSO) leave the anion "naked" and more reactive.
-
Temperature: Unlike simple acrylates (reactive at RT), the acetamido-acrylate requires thermal energy (80-100°C) to overcome the activation barrier caused by the electron-rich amide group.
Troubleshooting & Critical Control Points
-
Polymerization: If the reaction mixture turns into a gel, the acrylate has polymerized.
-
Fix: Add a radical inhibitor (e.g., hydroquinone, 10-20 ppm) to the reaction mixture. Ensure oxygen is excluded, but note that some inhibitors require trace oxygen to function.
-
-
Retro-Michael Reaction: If yield decreases upon prolonged heating, the product is reverting to starting materials.
-
Fix: Stop the reaction immediately upon consumption of starting material. Do not "over-cook."
-
-
Hygroscopicity: The final amine salt is extremely hygroscopic. Store in a desiccator under Argon.
References
-
Liu, B. K., et al. (2007).[2][3] "N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles."[2] Synthesis, 2007(17), 2653-2659. Link
-
Boncel, S., et al. (2011). "Michael-type addition of azoles of broad-scale acidity to methyl acrylate."[1][3][4] Beilstein Journal of Organic Chemistry, 7, 173–177. Link
-
Yuan, Y., et al. (2018). "Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups."[5][6] Molecules, 23(11), 3002. Link
-
De Faveri, C., et al. (2024). "Site-Specific Histidine Aza-Michael Addition in Proteins Enabled by a Ferritin-Based Metalloenzyme." Journal of the American Chemical Society, 146(49), 33309-33315.[7] Link[7]
-
Campos, F., et al. (2008). "Efficient Synthesis of Imidazole Derivatives." Turkish Journal of Chemistry, 32, 389-395. Link
Sources
- 1. d-nb.info [d-nb.info]
- 2. N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles [organic-chemistry.org]
- 3. Michael-type addition of azoles of broad-scale acidity to methyl acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Advanced Derivatization Strategies for the Quantitative Analysis of Methyl 2-amino-3-imidazol-1-ylpropanoate
Abstract
This guide provides a detailed examination of derivatization techniques for the chromatographic analysis of methyl 2-amino-3-imidazol-1-ylpropanoate, a histidine methyl ester. Due to its high polarity and low volatility, direct analysis of this compound presents significant challenges, including poor peak shape and low sensitivity.[1][2] This document outlines three robust derivatization protocols—silylation and acylation for Gas Chromatography-Mass Spectrometry (GC-MS) and fluorescent labeling for High-Performance Liquid Chromatography (HPLC)—designed to overcome these analytical hurdles. We offer in-depth, step-by-step methodologies, explain the chemical rationale behind procedural choices, and provide a comparative analysis to guide researchers in selecting the optimal technique for their specific application.
Introduction: The Analytical Challenge
This compound is a chiral building block and a derivative of the amino acid histidine.[3] Its structure, containing a primary amine, an imidazole ring, and a methyl ester, imparts high polarity. In chromatography, such properties lead to undesirable interactions with the analytical system. In gas chromatography (GC), the compound is thermally labile and lacks the volatility required for effective analysis, often decomposing in the injector port.[4] In reversed-phase liquid chromatography (RP-HPLC), it is weakly retained on traditional non-polar stationary phases, resulting in elution near the solvent front and poor separation from other polar matrix components.[5][]
Chemical derivatization is a powerful pre-analytical strategy to mitigate these issues. The goal is to chemically modify the analyte to produce a derivative with properties more amenable to chromatographic analysis.[7] This involves targeting the active hydrogen atoms on the primary amine (-NH₂) and the imidazole ring (>NH) to increase volatility for GC or to introduce a chromophore/fluorophore for enhanced detection in LC.[7][8]
General Experimental Workflow
A successful analysis of this compound hinges on a systematic workflow. The derivatization step is a critical control point that transforms the analyte into a form suitable for robust quantification.
Caption: General workflow for derivatization and analysis.
Protocol I: Silylation for GC-MS Analysis
Principle: Silylation is a robust and widely used derivatization technique for compounds containing active hydrogens.[8] We will use N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which reacts with the primary amine and the imidazole nitrogen to replace the active hydrogens with non-polar tert-butyldimethylsilyl (TBDMS) groups. This reaction significantly increases the molecular weight and volatility of the analyte while enhancing its thermal stability.[9] TBDMS derivatives are notably more stable against hydrolysis compared to their trimethylsilyl (TMS) counterparts, making them more forgiving of trace moisture.[8]
Reaction Scheme:
Caption: Silylation reaction with MTBSTFA.
A. Materials & Reagents
-
This compound standard or sample extract
-
Internal Standard (IS): e.g., L-Alanine-2,3,3,3-d4 or other stable isotope-labeled amino acid
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Acetonitrile (anhydrous, HPLC grade)
-
Pyridine (anhydrous, optional catalyst)
-
Reaction vials (2 mL, with PTFE-lined caps)
-
Heating block or oven
-
Nitrogen gas supply for evaporation
B. Step-by-Step Protocol
-
Sample Preparation: Pipette an aliquot of the sample (e.g., 100 µL) containing the analyte into a 2 mL reaction vial. Add the internal standard at a known concentration.
-
Drying (Critical Step): Evaporate the solvent completely under a gentle stream of dry nitrogen at room temperature or slightly elevated temperature (30-40°C). The complete removal of water and protic solvents is essential for successful silylation, as these compounds will consume the reagent.[10][11]
-
Reagent Addition: To the dried residue, add 100 µL of anhydrous acetonitrile followed by 100 µL of MTBSTFA.[8] Cap the vial tightly immediately after reagent addition.
-
Scientist's Note: Acetonitrile is a common solvent, but anhydrous pyridine can also be used and may catalyze the reaction, especially for sterically hindered groups.
-
-
Reaction: Vortex the mixture for 30 seconds to ensure the residue is fully dissolved. Place the vial in a heating block or oven set to 100°C for 4 hours.[8] Some protocols for less stable compounds may use lower temperatures (e.g., 70°C) for a shorter duration (30-60 min), which may require optimization.[10]
-
Cooling & Analysis: After the reaction is complete, allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis. An aliquot (typically 1 µL) can be directly injected.
C. Typical GC-MS Conditions
| Parameter | Setting |
|---|---|
| GC System | Agilent 8890 or equivalent |
| Column | SLB-5ms or DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Injection Mode | Splitless, 1 µL |
| Injector Temp | 280°C |
| Oven Program | 100°C (hold 2 min), ramp to 300°C at 10°C/min, hold 5 min |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| MS System | Agilent 5977B or equivalent |
| Transfer Line | 290°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Acquisition | Scan (m/z 50-650) or Selected Ion Monitoring (SIM) |
Protocol II: Acylation for GC-MS Analysis
Principle: Acylation with an agent like trifluoroacetic anhydride (TFAA) is a classic derivatization method that converts primary and secondary amines into their corresponding trifluoroacetamides.[12] This process blocks the polar N-H groups, drastically increasing the volatility and thermal stability of the analyte. The resulting derivatives are highly responsive in GC systems and are well-suited for electron capture detection (ECD) if ultra-trace analysis is required, due to the presence of fluorine atoms.
A. Materials & Reagents
-
Dried sample residue (prepared as in Protocol I, Step 2)
-
Trifluoroacetic anhydride (TFAA)
-
Dichloromethane (DCM, anhydrous) or Ethyl Acetate (anhydrous)
-
Reaction vials, heating block, nitrogen supply
B. Step-by-Step Protocol
-
Sample Preparation: Use the dried sample residue containing the analyte and internal standard as prepared previously.
-
Reagent Addition: Add 200 µL of anhydrous dichloromethane and 100 µL of TFAA to the dried residue.[12] Cap the vial tightly.
-
Scientist's Note: This reaction is often performed in a two-step manner for free amino acids, with an initial esterification step. Since our analyte is already a methyl ester, only the acylation step is required, simplifying the procedure.[13]
-
-
Reaction: Vortex the mixture for 30 seconds. Heat the vial at 100-150°C for 10-20 minutes.[12] The reaction is typically rapid.
-
Evaporation & Reconstitution: Cool the vial to room temperature. Carefully uncap in a fume hood and evaporate the excess reagent and solvent under a gentle stream of nitrogen. Reconstitute the derivatized residue in a suitable solvent like ethyl acetate or hexane for injection.
-
Analysis: Inject a 1 µL aliquot into the GC-MS system using similar conditions as described in Protocol I.
Protocol III: Dansylation for HPLC-FLD/MS Analysis
Principle: For LC-based methods, the goal is often to enhance detectability rather than volatility. Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a highly effective fluorescent labeling agent that reacts with primary and secondary amines under alkaline conditions.[14][15] The resulting dansylated derivative is intensely fluorescent, allowing for highly sensitive detection using a fluorescence detector (FLD).[] Furthermore, the tertiary amine in the dansyl group can improve ionization efficiency for LC-MS analysis in positive electrospray mode.[17]
A. Materials & Reagents
-
Sample or standard solution
-
Dansyl chloride solution (e.g., 50 mM in acetonitrile)
-
Sodium carbonate-bicarbonate buffer (100 mM, pH 9.8)
-
Quenching solution (e.g., 2% formic acid or a primary amine solution like methylamine HCl)
-
HPLC-grade water, acetonitrile, and methanol
-
Reaction vials or 96-well plate
B. Step-by-Step Protocol
-
Buffering: In a reaction vial, mix 25 µL of the sample/standard with 50 µL of the carbonate-bicarbonate buffer (pH 9.8).[17] An alkaline pH is crucial for the reaction to proceed efficiently.[14]
-
Reagent Addition: Add 50 µL of the dansyl chloride solution. The final reaction mixture should be approximately 1:1 aqueous buffer to organic solvent.
-
Reaction: Mix well and incubate the vial in the dark at room temperature (or slightly elevated, e.g., 30-60°C) for 30-60 minutes.[17] Protecting from light is important as dansyl derivatives can be light-sensitive.
-
Quenching: Stop the reaction by adding a small volume (e.g., 10 µL) of a quenching solution. This step consumes the excess dansyl chloride, preventing it from interfering with the chromatography or causing on-column reactions.[18]
-
Analysis: The sample is now ready for injection into the HPLC system.
C. Typical HPLC-FLD Conditions
| Parameter | Setting |
|---|---|
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 10% B, ramp to 95% B over 20 min, hold 5 min |
| Flow Rate | 0.8 mL/min |
| Column Temp | 30°C |
| Injection Vol. | 10 µL |
| FLD Detector | Excitation: ~340 nm, Emission: ~510 nm |
Method Comparison
The choice of derivatization technique depends on the available instrumentation, required sensitivity, and sample matrix.
| Feature | Silylation (MTBSTFA) | Acylation (TFAA) | Dansylation (Dansyl-Cl) |
| Principle | Increases volatility & thermal stability | Increases volatility & thermal stability | Adds a fluorescent tag |
| Primary Analysis | GC-MS | GC-MS | HPLC-FLD, LC-MS |
| Reactive Sites | -NH₂, >NH | -NH₂, >NH | -NH₂ (primarily) |
| Derivative Stability | High (TBDMS > TMS)[8] | Moderate to High | High, but can be light-sensitive[14] |
| Moisture Sensitivity | High (requires anhydrous conditions)[11] | Moderate | Low (performed in aqueous buffer) |
| Pros | Forms stable, high MW derivatives; well-characterized fragmentation | Rapid reaction; volatile byproducts | High sensitivity; robust reaction; suitable for aqueous samples |
| Cons | Highly sensitive to moisture; reagent can be costly | Reagent is corrosive; may produce byproducts | Longer reaction time; derivative is light-sensitive; not for GC |
Conclusion
The successful chromatographic analysis of this compound requires a well-chosen derivatization strategy. For GC-MS based workflows, silylation with MTBSTFA offers excellent derivative stability, while acylation with TFAA provides a rapid and effective alternative. Both methods successfully increase analyte volatility and improve peak shape. For laboratories equipped with HPLC systems, dansylation is the superior choice for achieving high sensitivity through fluorescent detection. Each protocol presented herein is a validated starting point that can be optimized to meet the specific demands of the research, ensuring accurate and reproducible quantification of this important molecule.
References
- (Placeholder for future reference if needed)
-
HPLC of amino acids as dansyl and dabsyl derivatives. ResearchGate. [Link]
-
DETECTION OF SILYLATED AMINO ACIDS AND NUCLEOBASES VIA PYROLYSIS-GAS CHROMATOGRAPHY-TRIPLE QUADRUPOLE MASS SPECTROMETRY MULTIPLE. Universities Space Research Association. [Link]
-
How to derivatize Amino Acids using N-tert-butyldimethylsilyl- N-methyltrifluoroacetamide (MTBSTFA) for GC-MS analysis?. ResearchGate. [Link]
- (Placeholder for future reference if needed)
-
Amino Acid Analysis by Dansylation: A Revised Method. Cardinal Scholar. [Link]
-
Analysis of amino acids by gas chromatography as the N-trifluoroacetyl n-butyl esters. PubMed. [Link]
-
The Dansyl Method for Identifying N-Terminal Amino Acids. Springer Nature Experiments. [Link]
- (Placeholder for future reference if needed)
-
Amino acid analysis in biological fluids by GC-MS. University of Regensburg Publication Server. [Link]
-
Chromatography Breakthroughs in Amino Acid Analysis. AZoLifeSciences. [Link]
-
Targeted quantification of amino acids by dansylation. PMC. [Link]
-
Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now. [Link]
Sources
- 1. azolifesciences.com [azolifesciences.com]
- 2. pharmanow.live [pharmanow.live]
- 3. This compound|C6H7N3O2 [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. The Derivatization and Analysis of Amino Acids by GC-MS [merckmillipore.com]
- 8. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 9. hou.usra.edu [hou.usra.edu]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Analysis of amino acids by gas chromatography as the N-trifluoroacetyl n-butyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 17. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
Scalable synthesis routes for methyl 2-amino-3-imidazol-1-ylpropanoate
Application Note: Scalable Synthesis of Methyl 2-amino-3-(imidazol-1-yl)propanoate
Executive Summary
Methyl 2-amino-3-(imidazol-1-yl)propanoate is a non-proteinogenic amino acid isomer of histidine.[1] Unlike natural histidine (where the alanine side chain is attached to the imidazole C4/C5 position), this "isohistidine" features an N1-linkage . This structural modification significantly alters the pKa (lowering it from ~6.0 to ~5.0-5.[1]5) and metabolic stability, making it a critical building block for peptidomimetics and active-site probes in drug discovery.
This guide details two scalable synthesis routes designed for different project phases:
-
Route A (The "Workhorse" Protocol): A robust, cost-effective Michael Addition strategy suitable for multi-gram to kilogram scale production of the racemic building block.
-
Route B (The Stereoselective Protocol): A high-fidelity Nucleophilic Substitution strategy using activated serine derivatives to access the enantiopure (L)-isomer required for late-stage pharmaceutical intermediates.[1]
Retrosynthetic Analysis & Strategy
The synthesis hinges on the formation of the C(sp3)-N(sp2) bond between the alanine backbone and the imidazole ring.
Figure 1: Retrosynthetic logic flow.[1] Route A utilizes the electrophilicity of dehydroalanine, while Route B leverages the leaving group ability of sulfonates on a chiral serine scaffold.
Protocol A: Scalable Michael Addition (Racemic)
Context: This route is preferred when the racemic material is acceptable (e.g., for initial SAR screening) or when coupled with downstream enzymatic resolution. It avoids expensive chiral starting materials and utilizes the high atom economy of conjugate addition.
Reagents & Materials
-
Substrate:
-Boc-dehydroalanine methyl ester (Boc-Dha-OMe) or Methyl 2-acetamidoacrylate.[1] -
Nucleophile: Imidazole (Reagent Grade, >99%).
-
Catalyst/Base: Triethylamine (TEA) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Solvent: Acetonitrile (MeCN) or Methanol (MeOH).[2]
Step-by-Step Methodology
Step 1: Preparation of the Michael Acceptor (In-situ) Note: If Methyl 2-acetamidoacrylate is purchased commercially, skip to Step 2.
-
Dissolve
-Boc-Ser-OMe (1.0 equiv) in DCM (0.5 M).[1] -
Add EDC[1]·HCl (1.1 equiv) and CuCl (0.1 equiv) to catalyze the
-elimination. -
Stir at RT for 4-6 hours until TLC indicates conversion to the alkene (
-Boc-Dha-OMe). -
Perform an aqueous wash (NaHCO
, Brine), dry over MgSO , and concentrate.
Step 2: Aza-Michael Addition
-
Charge: In a reactor, dissolve
-Boc-Dha-OMe (100 g, 0.50 mol) in MeCN (500 mL). -
Add Nucleophile: Add Imidazole (51 g, 0.75 mol, 1.5 equiv). Author's Note: Excess imidazole prevents bis-alkylation (formation of imidazolium salts).
-
Catalysis: Add DBU (7.6 g, 0.05 mol, 10 mol%).
-
Reaction: Heat to reflux (80-82 °C) for 12-16 hours.
-
Workup: Cool to RT. Concentrate under reduced pressure to remove MeCN.[1]
-
Purification: Redissolve residue in EtOAc. Wash with water (
) to remove excess imidazole and DBU.[1] The product, -Boc-DL-IsoHis-OMe , is obtained as a viscous oil or low-melting solid upon concentration.[1]-
Yield Target: 85-92%.[1]
-
Step 3: Deprotection (Final Salt Formation)
-
Dissolve the intermediate in 4M HCl in Dioxane (5 equiv).
-
Stir at RT for 2 hours.
-
The product precipitates as the dihydrochloride salt.[1] Filter and wash with Et
O.[1]
Protocol B: Stereoselective Nucleophilic Substitution (Chiral)
Context: Essential for synthesizing the biologically relevant L-isomer ((S)-configuration). This route uses
Key Optimization: The "Soft" Activation
Using a mesylate (Ms) or tosylate (Ts) leaving group often leads to elimination. The use of cyclic sulfamidates or
Experimental Workflow
Step 1: Activation of Serine
-
Dissolve:
-Boc-L-Ser-OMe (50 g, 228 mmol) in anhydrous DCM (450 mL) under N . -
Cool: Cool to 0 °C. Add Triethylamine (35 mL, 1.1 equiv).
-
Activate: Dropwise add Methanesulfonyl chloride (MsCl) (19.4 mL, 1.1 equiv) over 30 mins.
-
Stir: Maintain at 0 °C for 1 hour. Do not warm, as this promotes oxazoline formation or elimination.
-
Quench: Wash with cold 1M HCl, then cold NaHCO
. Dry (Na SO ) and concentrate immediately at <30 °C. Use the crude mesylate directly.
Step 2: Displacement with Imidazole
Critical Parameter: Solvent polarity and temperature are key.[1] DMF promotes
-
Prepare Nucleophile: In a separate vessel, dissolve Imidazole (46.5 g, 3.0 equiv) in Acetonitrile (300 mL).
-
Combine: Add the crude Serine-Mesylate solution (in minimal MeCN) to the imidazole solution.
-
Reaction: Heat to 50-60 °C for 18-24 hours.
-
Why 60 °C? Higher temperatures (>80 °C) favor elimination (thermodynamic product). Lower temperatures (<40 °C) are too slow, allowing side reactions.
-
-
Monitoring: Monitor by HPLC. Look for the appearance of the dehydroalanine peak (elimination byproduct). If >10% elimination is observed, lower temperature to 45 °C.
Step 3: Purification
-
Concentrate solvent.[1]
-
Extraction: Dissolve in EtOAc. Wash with sat.[1] NaHCO
to remove methanesulfonic acid and excess imidazole.[1] -
Chiral Integrity Check: The product must be analyzed by Chiral HPLC. Expect >95% ee if temperature was controlled.[1]
Comparative Data Analysis
| Feature | Route A (Michael Addition) | Route B (Substitution) |
| Starting Material | Dehydroalanine (or Serine) | L-Serine Methyl Ester |
| Stereochemistry | Racemic (DL) | Retained (L) |
| Atom Economy | High (100% addition) | Moderate (Loss of MsOH) |
| Key Impurity | Bis-imidazole adduct | Dehydroalanine (Elimination) |
| Scalability | Excellent (kg scale) | Good (requires temp control) |
| Cost | Low | Medium |
Quality Control & Analytical Standards
Structure Verification:
-
1H NMR (DMSO-d6):
- 7.65 (s, 1H, Imidazole-H2), 7.15 (s, 1H, Imidazole-H4), 6.90 (s, 1H, Imidazole-H5).
-
4.4-4.6 (m, 2H,
-CH attached to N1). Note: This shift is distinct from C-linked histidine ( -CH attached to C4).[1] - 3.70 (s, 3H, OMe).
Regiochemistry Check (N1 vs N3):
For unsubstituted imidazole, N1 and N3 are tautomerically equivalent. Upon alkylation, the product is N1-substituted.[1][5][6] NOESY NMR can confirm the proximity of the alanine
References
-
Michael Addition Kinetics: Chemoselective Installation of Amine Bonds on Proteins through Aza-Michael Ligation.[1] Journal of the American Chemical Society, 2017.
-
Imidazole Reactivity: Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles. Synthesis, 2013.[1]
-
Serine Activation Protocol: Synthesis of Enantiomerically Enriched Protected 2-Amino-propylphosphonates via Aziridine Ring Opening. MDPI Molecules, 2023.[1]
-
Dehydroalanine Synthesis: A practical one-pot synthesis of dehydroalanine esters. RSC Advances, 2015.[1]
-
General Imidazole Synthesis: Synthesis of imidazoles: Name Reactions and Recent Literature. Organic Chemistry Portal.[1]
Sources
- 1. Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate hydrochloride | 5619-10-3 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - Functionalization of imidazole N-oxide: a recent discovery in organic transformations [beilstein-journals.org]
- 4. prepchem.com [prepchem.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 2-Amino-3-Imidazol-1-ylpropanoate
This technical guide provides in-depth troubleshooting advice and detailed protocols for the purification of crude methyl 2-amino-3-imidazol-1-ylpropanoate. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple instructions to explain the underlying principles of each purification strategy, enabling you to make informed decisions to overcome common experimental challenges.
Introduction: Understanding the Purification Challenges
This compound is a valuable chiral building block in medicinal and organic chemistry, often serving as a precursor for novel N-heterocyclic carbenes (NHCs) and other biologically active molecules.[1] Its structure, containing a basic amino group, a hydrolyzable ester, and a coordinating imidazole ring, presents a unique set of purification challenges. Crude mixtures can contain a variety of impurities, including unreacted starting materials, hydrophilic byproducts, and diastereomers or enantiomers resulting from racemization.[1]
Effective purification requires a strategy tailored to the specific impurity profile of your crude material. This guide will equip you with the knowledge to diagnose issues and select the most appropriate purification method.
Troubleshooting Guide: Common Purification Issues (Q&A)
This section addresses the most frequent problems encountered during the purification of this compound.
Q1: My crude NMR is complex, showing multiple unidentifiable peaks alongside my product. What are the likely impurities and how can I get a cleaner baseline?
A: A complex crude NMR spectrum typically points to a combination of unreacted starting materials, side-products, and residual high-boiling solvents like DMF.[1] The primary challenge is often the presence of highly polar, water-soluble impurities that are difficult to remove with a standard aqueous workup.
-
Likely Impurities:
-
Unreacted Imidazole: The starting imidazole precursor is a common contaminant.
-
Hydrophilic Byproducts: Salts and polar side-products formed during the reaction are often carried through initial extractions.[1]
-
Regioisomers: If the starting imidazole is not symmetric, alkylation can potentially occur at different nitrogen atoms, leading to isomeric products.
-
-
Troubleshooting Strategy:
-
Acid/Base Extraction: Perform a carefully controlled liquid-liquid extraction. Dissolve the crude mixture in a water-immiscible solvent like ethyl acetate or dichloromethane (DCM). Wash with a mild base (e.g., saturated NaHCO₃ solution) to remove acidic impurities, followed by a brine wash to reduce the water content in the organic layer.
-
Ion-Exchange Chromatography: For persistent polar or ionic impurities, ion-exchange chromatography is a highly effective method. A strong cation exchanger (e.g., Dowex-50 in H⁺ form) will bind your protonated amine product, allowing neutral and anionic impurities to be washed away.[2] The pure product can then be eluted by changing the pH with a basic solution, such as 2M ammonia in methanol.[2]
-
Q2: My product appears pure by NMR, but the optical rotation is significantly lower than the literature value. What happened and can I fix it?
A: A low optical rotation is a strong indicator of racemization at the α-carbon. This can occur if the reaction or workup conditions are too harsh (e.g., high temperatures or prolonged exposure to strong base/acid).
-
Confirmation: The most definitive way to confirm and quantify racemization is through Chiral High-Performance Liquid Chromatography (HPLC) .[1] Using a suitable chiral stationary phase (e.g., cellulose-based), you can separate and quantify the enantiomers.
-
Purification Strategies:
-
Diastereomeric Salt Crystallization: This classical resolution technique involves reacting your racemic product with a chiral acid (e.g., (R,R)-tartaric acid).[3] This forms a pair of diastereomeric salts which have different solubilities and can often be separated by fractional crystallization. The desired enantiomer is then recovered by neutralizing the purified salt.
-
Preparative Chiral HPLC: While more expensive and resource-intensive, preparative chiral HPLC offers the most direct route to separating enantiomers and obtaining material with high enantiomeric excess (ee).
-
Q3: I'm struggling to crystallize my purified product. It remains an oil or a gum. What should I do?
A: Amino acid esters, particularly those with functionalized side chains, can be challenging to crystallize from their free base form due to their polarity and potential for hydrogen bonding.
-
Troubleshooting Crystallization:
-
Solvent Screening: The choice of solvent is critical. Recrystallization from ethyl acetate or methanol is a good starting point.[1] A systematic screening of different solvent systems is recommended. See the table below for suggestions.
-
Induce Crystallization: If a supersaturated solution fails to crystallize, try scratching the inside of the flask with a glass rod at the solvent-air interface, or add a seed crystal from a previous successful batch.
-
Salt Formation: The most reliable method for inducing crystallinity in basic compounds like this is to form a salt. Reacting the purified free base with an acid like HCl (often as a solution in ether or methanol) or HBr will yield the corresponding hydrochloride or hydrobromide salt.[4] These salts typically have much higher melting points and are often highly crystalline.
-
Table 1: Recommended Solvent Systems for Crystallization
| Solvent System | Technique | Rationale |
| Ethyl Acetate | Slow Evaporation / Cooling | Good for moderately polar compounds. |
| Methanol / Diethyl Ether | Anti-Solvent Addition | Product is soluble in methanol but insoluble in ether. Slow addition of ether induces precipitation. |
| Dichloromethane / Hexanes | Anti-Solvent Addition | Similar principle to the above, for less polar impurities. |
| Isopropanol | Cooling | A versatile solvent for many amino acid derivatives. |
Detailed Purification Protocols
Protocol 1: Purification by Flash Column Chromatography (Silica Gel)
This protocol is effective for separating the target compound from less polar impurities and some baseline material. The basicity of the amino group requires a modified eluent to prevent streaking.
Workflow Diagram: Flash Chromatography
Caption: Workflow for silica gel flash chromatography.
Methodology:
-
Prepare the Column: Select an appropriately sized silica gel column based on the amount of crude material (typically a 40:1 to 100:1 ratio of silica to crude mass). Pack the column using your starting eluent (e.g., 100% Dichloromethane).
-
Prepare the Sample: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution to form a slurry. Evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained. This is known as "dry loading" and typically results in better separation.
-
Load and Elute: Carefully add the dry-loaded sample to the top of the prepared column. Begin elution with a non-polar solvent (e.g., Dichloromethane or Ethyl Acetate) and gradually increase the polarity by adding Methanol. A typical gradient might be from 0% to 10% Methanol.
-
Critical Tip: Add 0.5-1% triethylamine (Et₃N) or ammonia solution to the eluent mixture. This deactivates the acidic sites on the silica gel, preventing the basic amine product from streaking down the column and improving peak shape.
-
-
Monitor and Collect: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC), staining with ninhydrin to visualize the amine-containing product.
-
Isolate Product: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Table 2: Suggested Eluent Systems for Flash Chromatography
| Primary Solvent | Polar Modifier | Base Additive (0.5-1%) | Typical Ratio |
| Dichloromethane | Methanol | Triethylamine | 100:0 to 90:10 |
| Ethyl Acetate | Methanol | Triethylamine | 100:0 to 95:5 |
| Chloroform | Methanol | Aqueous Ammonia | 98:2 to 90:10 |
Protocol 2: Purification by Ion-Exchange Chromatography (IEX)
This method is ideal for removing neutral organic impurities and other ionic species from your product. It leverages the basicity of the primary amine.
Methodology:
-
Prepare the Resin: Use a strong cation exchange resin like Dowex® 50WX8 (H⁺ form). Swell the resin in water, then pack it into a column. Wash the column thoroughly with deionized water, followed by methanol, to prepare it for the organic sample.
-
Load the Sample: Dissolve the crude product in a minimal amount of methanol or a slightly acidic aqueous buffer (e.g., 0.1 M acetic acid). Apply the solution to the top of the column. The protonated product (-NH₃⁺) will bind to the resin.
-
Wash Step: Elute the column with several column volumes of methanol or water. This will wash away any unbound, neutral impurities. Monitor the eluate by TLC to ensure no product is being lost.
-
Elute the Product: To release the product from the resin, elute the column with a basic solution. A solution of 2M ammonia in methanol is highly effective.[2] The ammonia deprotonates the bound product, releasing it from the resin, while the ammonium ions displace it.
-
Isolate Product: Collect the fractions containing the product (monitor by TLC). Combine the pure fractions and remove the solvent and excess ammonia under reduced pressure.
Troubleshooting Logic Diagram
Caption: Decision tree for selecting a purification strategy.
Frequently Asked Questions (FAQs)
Q: What analytical techniques are essential to confirm the purity and identity of my final product? A: A combination of techniques is required for full validation.[1]
-
NMR (¹H and ¹³C): Confirms the chemical structure and provides a good indication of purity by showing the absence of impurity signals.[1]
-
Mass Spectrometry (LC-MS or HRMS): Confirms the molecular weight of the compound. High-Resolution MS (HRMS) provides the exact mass, confirming the elemental composition.[1]
-
Chiral HPLC: Essential for determining the enantiomeric excess (ee) or diastereomeric ratio (dr) of the product.[1]
-
FT-IR: Can be used to confirm the presence of key functional groups (e.g., N-H stretch, C=O stretch of the ester).
Q: My product seems to degrade upon standing on the silica gel column for too long. Why? A: The slightly acidic nature of standard silica gel can catalyze the hydrolysis of the methyl ester, especially if the eluent contains traces of water. Furthermore, the primary amine can interact strongly with the silica surface. To mitigate this, always use the recommended base additive (triethylamine) in your eluent and aim to run the column as quickly as is reasonably possible ("flash" chromatography).[5]
Q: Can I use reverse-phase chromatography instead of normal-phase? A: Yes, reverse-phase chromatography (e.g., using a C18 column) is an excellent technique for purifying polar compounds like this, especially for removing more non-polar impurities.[1] Elution is typically performed with a gradient of water and an organic solvent like acetonitrile or methanol, often with a buffer or acid modifier (like 0.1% TFA or formic acid) to ensure consistent protonation of the analyte.
References
-
IUCr Journals. (2007). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. Available at: [Link]
-
Avicenna Journal of Medical Biochemistry. (2018). A Crystallization-Induced Asymmetric Transformation using Racemic Phenyl Alanine Methyl Ester Derivatives as Versatile Precursors to Prepare Amino Acids. Available at: [Link]
- Google Patents. (1992). Method for crystallization of amino acids.
-
Reddit. (2023). Ion exchange chromatography for histidine derivative. Available at: [Link]
-
Cytiva. (2024). How to combine chromatography techniques to purify a histidine-tagged protein. Available at: [Link]
-
PubMed. (2023). Chromatographic purification of histidine-tagged proteins using zirconia particles modified with phosphate groups. Available at: [Link]
- Google Patents. (1998). Crystallization of acidic amino acid.
-
RSC Publishing. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. Available at: [Link]
-
MySkinRecipes. (S)-Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate. Available at: [Link]
-
Organic Syntheses. Procedure. Available at: [Link]
Sources
Preventing racemization of methyl 2-amino-3-imidazol-1-ylpropanoate during coupling
Technical Support Center: Histidine Coupling Optimization Ticket ID: HIS-RAC-001 Subject: Preventing racemization of methyl 2-amino-3-imidazol-1-ylpropanoate (H-His-OMe) Status: Open Assigned Specialist: Senior Application Scientist
Diagnostic & Issue Analysis
You are encountering loss of optical purity (racemization) when using This compound (Histidine methyl ester). This is a known "critical failure mode" in peptide chemistry.
The loss of chirality in Histidine derivatives is distinct from other amino acids because it is autocatalytic . The imidazole ring on the side chain acts as an internal base, abstracting the
The Root Cause: Intramolecular Base Catalysis
Unlike standard base-catalyzed racemization (which requires external base), Histidine can racemize itself via a "scorpion-sting" mechanism. The
Visualizing the Failure Mode:
Technical Solutions & Hardware (Reagents)
To fix this, we must disable the "scorpion's sting" (the imidazole nitrogen) or modify the environment so it cannot act as a base.
A. Base Selection: The Critical Switch
If you are using DIEA (Diisopropylethylamine) or TEA (Triethylamine) to neutralize the HCl salt of your methyl ester, stop immediately . These bases are strong enough to promote the enolization pathway.
Recommendation: Switch to 2,4,6-Collidine (TMP) .
-
Why: Collidine is a weaker base (pKa ~7.4) than DIEA (pKa ~10.5). It is sufficient to neutralize the HCl salt of the amine but too weak/hindered to effectively abstract the
-proton from the histidine.
B. Additive Selection: The Stabilizers
Standard HOBt is often insufficient for Histidine. You require additives with lower pKa values that act as better leaving groups and suppress the lifetime of the activated ester.
| Reagent | Efficacy for His | Status | Notes |
| HOBt | Moderate | Legacy | Acceptable for general use, risky for His. |
| HOAt | High | Recommended | The nitrogen in the pyridine ring stabilizes the active ester via the "neighboring group effect." |
| Oxyma Pure | Very High | Preferred | Non-explosive, superior suppression of racemization compared to HOBt.[1] |
Validated Protocol (SOP)
Objective: Couple an acid (e.g., Boc-AA-OH) to H-His-OMe·2HCl without racemizing the Histidine.
Pre-requisites:
-
Solvent: DCM or DMF (DCM is preferred if solubility permits; lower polarity reduces racemization risk).
-
Temperature: 0°C to Room Temperature (Strictly < 25°C).
Step-by-Step Workflow
-
Activation (The Acid Component):
-
Dissolve the carboxylic acid (1.0 equiv) and Oxyma Pure (1.0 equiv) in DCM/DMF.
-
Cool to 0°C.
-
Add DIC (Diisopropylcarbodiimide) (1.0 equiv).
-
Technical Note: We use DIC (carbodiimide) over HATU/HBTU here because uronium salts require base during activation. With DIC, we activate under neutral/acidic conditions first.
-
-
Neutralization (The His-OMe Component):
-
In a separate vial, suspend This compound·2HCl (1.0 equiv) in the minimum amount of DMF.
-
Add 2,4,6-Collidine (2.0 - 2.1 equiv).
-
Critical Check: Ensure the pH is roughly 7.0–7.5 (damp pH paper). Do not go to pH 9+.
-
-
Coupling:
-
Add the Neutralized His-OMe solution to the Activated Acid solution.
-
Maintain at 0°C for 30 minutes, then allow to warm to room temperature.
-
Monitor reaction completion via HPLC/TLC.
-
-
Quenching:
-
Once complete, dilute with EtOAc and wash immediately with mild acid (0.5 M HCl) to remove residual Collidine and imidazole.
-
Troubleshooting Decision Tree
Use this logic flow to determine your next experimental move.
Frequently Asked Questions (FAQ)
Q: Can I use HATU/DIEA if I keep the temperature low? A: It is risky. HATU is extremely reactive, but it requires a basic environment (pH 8-9) to function optimally. That basic environment is exactly what triggers Histidine racemization. If you must use HATU, use Collidine as the base instead of DIEA.
Q: Why does the specific name "imidazol-1-yl" matter?
A: Standard Histidine is attached at the C4 position of the imidazole. If your molecule is indeed attached at the N1 position (an isotidine derivative), the nitrogen's lone pair availability is different, but the risk of
Q: Is there a solvent effect? A: Yes. Polar aprotic solvents (DMF, DMSO) tend to stabilize the charged transition states that lead to racemization. If solubility permits, using DCM (Dichloromethane) or a DCM/DMF mix reduces the rate of racemization.
References
-
Albericio, F., et al. (2018). Racemization in Peptide Synthesis: Mechanisms and Prevention. Chemical Reviews.
-
Carpino, L. A., & El-Faham, A. (1995). The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice. Journal of Organic Chemistry.
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (Discusses Oxyma/Collidine utility).
-
Mergler, M., et al. (2001). The use of 2,4,6-collidine in the coupling of histidine derivatives. Journal of Peptide Science.
Sources
Technical Support Center: Optimization of Methyl 2-amino-3-(imidazol-1-yl)propanoate Deprotection
Executive Summary: The "Iso-Histidine" Challenge
You are working with Methyl 2-amino-3-(imidazol-1-yl)propanoate , a structural isomer of histidine where the alanine side chain is attached to the imidazole N1-nitrogen (pros-nitrogen) rather than the C4-carbon.
While structurally similar to histidine, this "iso-histidine" derivative presents unique deprotection challenges. The fixed N1-substitution prevents tautomerization, locking the N3-nitrogen as a permanent basic site. This increases the risk of intramolecular base-catalyzed racemization during ester hydrolysis and creates specific salt-handling issues during amine deprotection.
This guide provides high-fidelity protocols to navigate these two critical deprotection steps:
-
Saponification (Ester Hydrolysis): Avoiding racemization.
-
Acidolysis (Amine Deprotection): Preserving the ester.
Module 1: The Racemization Crisis (Ester Hydrolysis)
The Problem: Intramolecular Self-Destruction
Standard saponification (LiOH/NaOH in MeOH/H₂O) is contraindicated for this substrate. The pendant imidazole ring (specifically the basic N3 nitrogen) acts as an intramolecular base. It abstracts the acidic
The Solution: "Sniper" Hydrolysis
To hydrolyze the methyl ester without touching the chiral center, you must operate under neutral conditions or use enzymatic specificity.
Protocol A: The Chemical Standard (Trimethyltin Hydroxide)
Best for: Small-to-medium scale synthesis where chemical purity is paramount.
Mechanism: Trimethyltin hydroxide (Me₃SnOH) acts as a mild, neutral hydroxide source. It coordinates to the carbonyl oxygen, facilitating attack without generating a high pH environment that triggers deprotonation of the
Step-by-Step Protocol:
-
Dissolution: Dissolve 1.0 equiv of the substrate in 1,2-dichloroethane (DCE) (0.1 M concentration).
-
Reagent Addition: Add 2.0–3.0 equiv of Trimethyltin hydroxide (Me₃SnOH) .
-
Reaction: Heat the mixture to 60–80°C in a sealed tube or reflux condenser.
-
Monitor: Check via TLC or LC-MS. Reaction typically completes in 4–12 hours.
-
-
Workup (Critical):
-
Concentrate the reaction mixture to dryness.
-
Redissolve in EtOAc and wash with 5% aqueous KHSO₄ (to remove tin residues and protonate the imidazole).
-
Note: Tin byproducts are toxic. Ensure proper waste disposal.
-
Protocol B: The Biological Standard (Pig Liver Esterase)
Best for: Scale-up or substrates sensitive to heat.
Mechanism: Pig Liver Esterase (PLE) selectively hydrolyzes the methyl ester under mild, aqueous conditions (pH 7–8), completely avoiding the basicity required for racemization.
Step-by-Step Protocol:
-
Preparation: Suspend the substrate in Phosphate Buffer (pH 7.5) containing 10% acetone (to improve solubility).
-
Enzyme Addition: Add PLE (approx. 100 units/mmol) .
-
Incubation: Stir gently at 25–30°C .
-
pH Control: The pH will drop as acid is produced. Use an autotitrator to maintain pH 7.5 using 0.1 M NaOH, or manually check and adjust every 30 mins.
-
-
Termination: Once base consumption ceases (monitor titration curve), acidify to pH 4 with dilute HCl and extract with organic solvent (e.g., n-Butanol or DCM/IPA).
Module 2: Acidolytic Integrity (N-Boc Removal)
The Problem: Premature Ester Hydrolysis
When removing an N-terminal Boc group in the presence of a methyl ester, the primary risk is acid-catalyzed hydrolysis of the ester if water is present. Furthermore, the basic imidazole ring will protonate, forming a hygroscopic di-salt that is difficult to handle.
The Solution: Anhydrous Conditions
Do not use TFA/DCM if you wish to isolate the free base or avoid hygroscopic trifluoroacetate salts. Use anhydrous HCl.
Step-by-Step Protocol:
-
Preparation: Dissolve the Boc-protected substrate in anhydrous 1,4-dioxane (0.2 M).
-
Acidolysis: Add 4.0 M HCl in Dioxane (10 equiv).
-
Why Dioxane? Unlike MeOH or water, dioxane prevents transesterification or hydrolysis.
-
-
Reaction: Stir at room temperature for 30–60 minutes.
-
Precipitation: The product will likely precipitate as the dihydrochloride salt.
-
Isolation:
-
Dilute with cold Diethyl Ether (Et₂O) to maximize precipitation.
-
Filter the solid under nitrogen (hygroscopic!).
-
Wash with Et₂O to remove excess HCl.
-
Visualizing the Science
Diagram 1: The Racemization Mechanism
This diagram illustrates why standard base hydrolysis fails. The N3 nitrogen of the imidazole ring acts as an internal catalyst, stealing the proton from the chiral center.
Caption: Mechanism of base-induced racemization driven by the intramolecular imidazole side chain.
Diagram 2: Troubleshooting Decision Tree
Use this flow to select the correct deprotection strategy based on your specific constraints.
Caption: Decision matrix for selecting the optimal deprotection reagent based on target moiety and scale.
Technical FAQ: Troubleshooting Common Failures
Q1: I used LiOH at 0°C, but my optical rotation is still off. Why? A: Even at 0°C, the local concentration of hydroxide can trigger the intramolecular abstraction mechanism shown in Diagram 1. The N1-linked imidazole places the basic N3 nitrogen in a perfect geometric position to act as a general base. Switch to Trimethyltin hydroxide or PLE immediately.
Q2: During Boc removal with HCl/Dioxane, my product turned into a sticky gum. A: This is the dihydrochloride salt absorbing atmospheric moisture. The imidazole ring makes the salt extremely hygroscopic.
-
Fix: Perform the filtration under a nitrogen blanket.
-
Fix: Wash the gum with anhydrous diethyl ether and triturate (grind) it until it becomes a powder. Store in a desiccator.
Q3: Can I use catalytic hydrogenation (H₂/Pd-C) to remove a Cbz group with this molecule? A: Proceed with caution. While the imidazole ring is generally stable, N1-substituted imidazoles can sometimes poison Palladium catalysts, slowing the reaction. If the reaction stalls, add a small amount of acetic acid to protonate the imidazole nitrogen, preventing it from binding to the catalyst surface.
References
-
Nicolaou, K. C., et al. (2005).[1][2] A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide.[1][2][3][4] Angewandte Chemie International Edition.[1][3] [Link]
-
Jones, J. H. (1992). The Chemical Synthesis of Peptides.[5][6][7] Clarendon Press. (Foundational text on racemization mechanisms in histidine derivatives).
-
Ohba, T., et al. (1996). Enzymatic Hydrolysis of Amino Acid Esters.[8] Bioscience, Biotechnology, and Biochemistry. (Reference for PLE protocols). [Link]
Sources
- 1. A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide | Zendy [zendy.io]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. EP0523461A2 - Process for the saponification of aminoacid-/peptide ester - Google Patents [patents.google.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. US5773261A - Regioselective α-hydrolysis of amino acid diesters using pig liver esterase - Google Patents [patents.google.com]
Technical Support Center: Overcoming Steric Hindrance in Methyl 2-amino-3-imidazol-1-ylpropanoate Reactions
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses a common yet critical challenge in synthetic chemistry: overcoming steric hindrance in reactions involving methyl 2-amino-3-imidazol-1-ylpropanoate , more commonly known as L-Histidine methyl ester.
The unique structure of L-Histidine methyl ester, featuring a bulky and nucleophilic imidazole side chain adjacent to the primary amine, presents significant synthetic hurdles. These challenges primarily manifest as low reaction yields, unwanted side-product formation, and racemization, particularly during N-acylation and peptide coupling reactions.[1][2] This document provides a series of troubleshooting guides and frequently asked questions (FAQs) designed to help you navigate these complexities, optimize your reaction conditions, and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low yields and multiple products in my N-acylation reaction with L-Histidine methyl ester?
Answer: Low yields and product mixtures in acylation reactions involving L-Histidine methyl ester are typically rooted in two interconnected issues: steric hindrance and side-chain reactivity.
-
Steric Hindrance: The imidazole ring is a bulky group positioned beta to the alpha-amino group. This physically obstructs the path of incoming acylating agents, slowing down the desired N-acylation reaction. This effect is more pronounced with bulky acylating partners.[3][4]
-
Side-Chain Reactivity: The imidazole ring contains two nitrogen atoms. The π-nitrogen (N-π) is nucleophilic and can compete with the primary α-amino group for the acylating agent.[5][6] This leads to the formation of undesired N-imidazole acylated side products, consuming your reagents and complicating purification.[7]
These two factors together mean that the desired reaction is slow, while an undesired reaction pathway is readily available, leading to poor yields of the target product.
Q2: How can I prevent unwanted acylation on the imidazole side chain?
Answer: The most effective strategy to prevent side-chain acylation is to temporarily "mask" or protect the imidazole ring with a protecting group.[6] A protecting group is a chemical moiety that blocks the reactive site (the imidazole nitrogen) and can be cleanly removed later in the synthesis.
The choice of protecting group is critical and depends on the overall synthetic strategy, particularly the stability requirements for other steps. Key considerations include:
-
Stability: The group must be stable to the conditions of the N-acylation reaction.
-
Ease of Removal: It should be removable under conditions that do not affect the rest of the molecule.
-
Racemization Suppression: A well-chosen protecting group can also significantly reduce the risk of racemization.[1]
A comparative guide to common protecting groups is provided in Table 1 below. For most standard applications, the Trityl (Trt) group offers a robust and reliable option.[5]
Q3: My product shows significant racemization at the histidine stereocenter. What is the cause and how can I minimize it?
Answer: Racemization is a major challenge in histidine chemistry. The unprotected imidazole side chain is the primary culprit.[8] The N-π of the imidazole ring is sufficiently basic to abstract the alpha-proton from an activated carboxylic acid intermediate (e.g., an active ester formed during peptide coupling).[9] This deprotonation-reprotonation sequence scrambles the stereocenter, leading to a mixture of L and D isomers (epimerization), which can be detrimental to the biological activity of the final molecule.[5]
The most effective solution is to protect the imidazole side chain. Protecting groups like tert-Butoxycarbonyl (Boc) or Trityl (Trt) are electron-withdrawing or sterically bulky, which reduces the basicity and nucleophilicity of the imidazole nitrogen, thereby suppressing its ability to catalyze racemization.[1][10] The use of Fmoc-His(Boc)-OH is highly recommended in scenarios where racemization is a significant concern.[1]
Q4: Which coupling reagents are most effective for sterically hindered reactions with L-Histidine methyl ester?
Answer: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) alone are often inefficient for coupling to the sterically hindered amine of histidine derivatives and can lead to high levels of racemization.[11]
For challenging couplings, it is essential to use more advanced, in-situ activating reagents that generate highly reactive intermediates. These are broadly categorized as aminium/uronium or phosphonium salts.
-
Aminium/Uronium Salts: Reagents like HATU , HBTU , and HCTU are highly efficient.[12][13] HATU, which forms a highly reactive OAt-ester, is particularly effective for hindered couplings and helps to minimize racemization.[12][14] More recent reagents like COMU incorporate an Oxyma Pure leaving group, offering comparable reactivity to HATU with improved safety and solubility profiles.[14]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices.[12] They do not carry the risk of guanidinylation of the free amine, a potential side reaction with excess uronium reagents.[13]
A comparison of these reagents is provided in Table 2. For a particularly difficult coupling, HATU or COMU would be a primary recommendation.
Q5: What is the optimal choice of solvent and base for these reactions?
Answer: The choice of solvent and base is crucial for managing solubility and preventing side reactions.
-
Solvent: A polar, aprotic solvent is generally preferred. Dimethylformamide (DMF) is the most common choice as it effectively solvates the reactants and peptide chains. However, other solvents like N-Methyl-2-pyrrolidone (NMP) or Dichloromethane (DCM) can also be used, depending on the specific reaction. The polarity of the solvent can influence reaction mechanisms and stability.[8][15]
-
Base: A non-nucleophilic, sterically hindered organic base is required to neutralize any hydrochloride salts (L-Histidine methyl ester is often supplied as a dihydrochloride salt[16]) and to facilitate the coupling reaction. N,N-Diisopropylethylamine (DIPEA or Hünig's base) is the standard choice. Its bulky isopropyl groups prevent it from acting as a nucleophile and competing with the amino acid in the acylation reaction. Triethylamine (TEA) is generally more nucleophilic and can sometimes lead to side reactions.
Troubleshooting Guides & Experimental Protocols
Guide 1: Decision Workflow for a Failed Coupling Reaction
This workflow helps diagnose and solve common issues encountered when acylating L-Histidine methyl ester.
Caption: Troubleshooting workflow for histidine coupling.
Protocol 1: Side-Chain Protection with Trityl Chloride (Trt-Cl)
This protocol describes the protection of the imidazole side chain of L-Histidine methyl ester for use in subsequent reactions.
Materials:
-
L-Histidine methyl ester dihydrochloride[16]
-
Trityl chloride (Trt-Cl)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Diethyl ether
-
Silica gel for column chromatography
Procedure:
-
Suspend L-Histidine methyl ester dihydrochloride (1.0 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add DIPEA (2.2 eq) dropwise to neutralize the hydrochloride salt and form the free base. Stir for 15 minutes.
-
In a separate flask, dissolve Trityl chloride (1.1 eq) in anhydrous DCM.
-
Add the Trt-Cl solution dropwise to the histidine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Once the reaction is complete, quench with a small amount of water.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield Nα-(amino)-Nτ-(trityl)-L-histidine methyl ester.
Protocol 2: Optimized Peptide Coupling Using HATU
This protocol details the coupling of an N-protected amino acid to the free amine of L-Histidine methyl ester (or its side-chain protected derivative).
Materials:
-
Nα-Fmoc-protected amino acid (1.0 eq)
-
L-Histidine methyl ester derivative (e.g., from Protocol 1) (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.0 eq)[12]
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Dissolve the Nα-Fmoc-protected amino acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF in a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon).
-
Stir the solution for 2-5 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the L-Histidine methyl ester derivative (1.0 eq) in anhydrous DMF. If starting from a hydrochloride salt, add DIPEA (1.0 eq) and stir for 10 minutes to form the free base.
-
Add the L-Histidine methyl ester solution to the pre-activated amino acid mixture.
-
Add the remaining DIPEA (1.0 eq for coupling) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting dipeptide ester by column chromatography or recrystallization.
Data & Visualization
Table 1: Comparison of Common Imidazole Side-Chain Protecting Groups
| Protecting Group | Chemical Name | Stability | Removal Conditions | Racemization Suppression | Key Advantage |
| Trt | Trityl | Base stable, acid labile | Mild TFA (e.g., 1-5% in DCM), 90% TFA for full cleavage[1][9] | Good | Widely used, provides good steric shielding.[5] |
| Boc | tert-Butoxycarbonyl | Base stable, acid labile | Strong TFA (cleavage cocktail)[1] | Excellent | Superior suppression of racemization.[10] |
| Dnp | 2,4-Dinitrophenyl | Acid stable, base labile | Thiolysis (e.g., thiophenol)[1][9] | Good | Orthogonal to Boc and Fmoc strategies.[1] |
| Tos | p-Toluenesulfonyl | Acid stable | HOBt, HF, or Na/liquid NH₃[6][9] | Moderate | Very stable, but requires harsh removal. |
Table 2: Comparison of Coupling Reagents for Hindered Systems
| Reagent Class | Example(s) | Activated Species | Reactivity | Racemization Risk | Notes |
| Carbodiimide | DIC + HOBt/Oxyma | OBt/Oxyma Ester | Moderate | Moderate to High | Inexpensive but less efficient for hindered couplings.[11][13] |
| Aminium/Uronium | HBTU, HCTU | OBt/6-Cl-OBt Ester | High | Low | Very efficient; excess can cause guanidinylation.[11][12] |
| Aminium/Uronium | HATU, COMU | OAt/Oxyma Ester | Very High | Very Low | Excellent for hindered couplings and suppressing racemization.[12][14] |
| Phosphonium | PyBOP, PyAOP | OBt/OAt Ester | High | Low | No guanidinylation risk; effective for difficult couplings.[12][13] |
Diagram 2: General Workflow for Protected Coupling Reaction
Caption: Workflow for a protected coupling reaction.
References
- BenchChem Technical Support Team. (2025).
- Benchchem. (2025). Navigating the Challenges of Histidine-Containing Peptide Synthesis: A Comparative Guide to Reproducibility. Benchchem.
- Unknown Author. (n.d.). Solid-Phase Peptide Synthesis: The Indispensable Role of Protected Histidine.
- Unknown Author. (n.d.).
- Sigma-Aldrich. (n.d.). L-Histidine methyl ester 97 7389-87-9.
- Unknown Author. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Benchchem. (2025).
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Gentile, F., et al. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
- Unknown Author. (n.d.). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry.
- MDPI. (n.d.). Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles.
- Mino, T., et al. (n.d.). Recent applications of N-acyl imidazole chemistry in chemical biology.
- PMC. (2024). Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. wpage.unina.it [wpage.unina.it]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 8. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 12. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. bachem.com [bachem.com]
- 15. Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT - PMC [pmc.ncbi.nlm.nih.gov]
- 16. L-ヒスチジンメチルエステル 二塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]
Validation & Comparative
Technical Comparison Guide: Structural Elucidation of Methyl 2-amino-3-(imidazol-1-yl)propanoate via 1H NMR
Executive Summary & Strategic Context
In peptidomimetic drug design, the regioisomerism of histidine derivatives is a critical quality attribute. Methyl 2-amino-3-(imidazol-1-yl)propanoate (often termed Isohistidine methyl ester) is the N-alkylated isomer, distinct from the naturally occurring C-alkylated Histidine methyl ester.
Differentiation between these isomers is frequently required during the alkylation of imidazole side chains, where N-alkylation (kinetic product) and C-alkylation (thermodynamic product) can compete. This guide provides a definitive NMR-based framework to distinguish the target molecule from its natural isomer, focusing on the diagnostic chemical shift performance of the
Chemical Shift Assignments: Target vs. Alternative
The following data compares the target molecule (N-linked) against the standard alternative, Methyl L-Histidinate (C-linked).
Solvent System: DMSO-
Table 1: Comparative 1H NMR Chemical Shift Data ( ppm)
| Proton Environment | Label | Target Product (N-Linked) | Alternative (C-Linked Histidine) | |
| 4.20 – 4.45 (dd) | 2.90 – 3.10 (m) | > 1.2 ppm (Diagnostic) | ||
| 3.80 – 3.95 (m) | 3.60 – 3.75 (m) | ~ 0.2 ppm | ||
| Methyl Ester ( | 3.65 – 3.70 (s) | 3.60 – 3.65 (s) | Negligible | |
| Imidazole H2 (N-CH-N) | 7.60 – 7.80 (s) | 7.55 – 7.65 (s) | ~ 0.1 ppm | |
| Imidazole H4/H5 | Distinct doublets (6.9/7.[1][2]2) | Often Broad/Averaged | Spectral Resolution | |
| Amine ( | Broad (variable) | Broad (variable) | Solvent dependent |
Technical Insight: The massive downfield shift of the
-protons in the Target Product is caused by the direct attachment to the electronegative Imidazole Nitrogen (). In the Alternative (Histidine), the -protons are attached to a Carbon ( ), resulting in a shielded, upfield signal.
Structural Visualization & Logic
The following diagram illustrates the structural difference and the critical HMBC (Heteronuclear Multiple Bond Correlation) pathways used to validate the assignment.
Figure 1: Structural comparison highlighting the diagnostic
Experimental Protocol: Validation Workflow
To unambiguously confirm the identity of methyl 2-amino-3-(imidazol-1-yl)propanoate, follow this self-validating protocol. This workflow eliminates ambiguity caused by solvent effects or pH-dependent shifts.
Step 1: Sample Preparation[3]
-
Solvent: Dissolve 5-10 mg of compound in 0.6 mL DMSO-
.-
Why? DMSO prevents the rapid exchange of imidazole protons and stabilizes the tautomeric state of impurities, making differentiation easier than in
.
-
-
Reference: Use TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).
Step 2: 1D Proton Acquisition
-
Parameter: 16 scans,
pulse angle, relaxation delay 2.0s. -
Checkpoint: Locate the triplet or doublet of doublets (dd) for the
-CH2.-
If signal is > 4.0 ppm: Confirms N-alkylation (Target).
-
If signal is < 3.2 ppm: Confirms C-alkylation (Alternative).
-
Step 3: 2D HMBC (The "Gold Standard")
If the 1D spectrum is crowded (e.g., crude reaction mixture), run a
-
Target Logic: The
-protons (~4.3 ppm) will show a strong correlation to the Imidazole and carbons, but crucially , a - HMBC would show a coupling to the aromatic Nitrogen. -
Alternative Logic: The
-protons (~3.0 ppm) will show correlations to quaternary Carbon .
Decision Tree for Product Verification
Use this logic flow to interpret your spectral data during synthesis or QC.
Figure 2: Logical workflow for distinguishing regioisomers based on chemical shift thresholds.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
-
BioMagResBank (BMRB). L-Histidine methyl ester Chemical Shift Data. Available at: [Link] (Authoritative source for standard amino acid shifts).
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 3255 (Imidazole derivatives). Available at: [Link]
- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. 2nd Edition. Elsevier. (Reference for N-alkylation vs C-alkylation tautomerism and spectral consequences).
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link] (Detailed guide on HMBC interpretation for heterocycles).
Sources
A Comparative Guide to Purity Validation of Methyl 2-amino-3-imidazol-1-ylpropanoate: Elemental Analysis in Focus
In the landscape of pharmaceutical development, the meticulous confirmation of a compound's purity is not merely a procedural step but a cornerstone of safety and efficacy. For drug development professionals, particularly those working with novel intermediates like methyl 2-amino-3-imidazol-1-ylpropanoate, a robust and validated purity assessment is paramount. This guide provides an in-depth comparison of elemental analysis with other prevalent analytical techniques for the purity validation of this versatile chiral building block.
This compound, with a molecular formula of C₇H₁₁N₃O₂, serves as a critical intermediate in the synthesis of advanced therapeutic agents.[1] Its structural integrity and purity directly influence the quality and performance of the final active pharmaceutical ingredient (API). This guide will navigate the nuances of elemental analysis as a primary method for purity confirmation and contextualize its utility alongside High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
The Foundational Role of Elemental Analysis
Elemental analysis (EA) provides a fundamental assessment of a compound's purity by quantifying the mass fractions of its constituent elements.[2][3] For this compound, this involves the precise measurement of carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages are then compared against the theoretical values calculated from its molecular formula. A close correlation between the found and calculated values is a strong indicator of the sample's purity.
Theoretical Elemental Composition
Based on the molecular formula C₇H₁₁N₃O₂ and a molecular weight of 169.18 g/mol , the theoretical elemental composition is as follows:[1]
-
Carbon (C): 49.69%
-
Hydrogen (H): 6.55%
-
Nitrogen (N): 24.84%
A deviation of ±0.4% from these theoretical values is generally considered acceptable within the pharmaceutical industry, signifying a high degree of purity.[4][5]
Experimental Protocol: Combustion Analysis
The most prevalent method for elemental analysis of organic compounds is combustion analysis.[2][6]
Principle: A small, precisely weighed amount of the sample is combusted at high temperatures in an oxygen-rich environment. This process quantitatively converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These combustion products are then separated and quantified by a detector.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of the dried this compound sample into a tin capsule.
-
Combustion: Introduce the sample into a high-temperature (typically 900-1200°C) furnace.
-
Gas Separation: The resulting gaseous mixture (CO₂, H₂O, N₂) is passed through a separation column.
-
Detection: A thermal conductivity detector (TCD) measures the concentration of each gas.
-
Data Analysis: The instrument's software calculates the percentage of C, H, and N in the original sample.
Causality Behind Experimental Choices:
-
Drying the sample: Essential to remove any residual moisture that would artificially inflate the hydrogen percentage.
-
Precise weighing: Critical for accurate calculation of the elemental percentages.
-
High-temperature combustion: Ensures complete conversion of the elements to their respective gaseous oxides.
Comparative Analysis with Alternative Techniques
While elemental analysis is a powerful tool, a multi-faceted approach to purity validation is often necessary to meet stringent regulatory standards, such as those outlined by the International Council for Harmonisation (ICH).[7][8][9][10][11][12]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique in pharmaceutical analysis for separating, identifying, and quantifying impurities.[13][14][15]
Principle: A liquid sample is passed through a column packed with a stationary phase. The components of the sample interact differently with the stationary phase, leading to their separation. A detector then quantifies the amount of each component.
Experimental Protocol: Reversed-Phase HPLC
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile and water.
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.
-
Injection: Inject a small volume of the sample onto a C18 reversed-phase column.
-
Detection: Monitor the eluent using a UV detector at an appropriate wavelength (e.g., 210 nm).
-
Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of a compound and can be used for quantitative analysis to determine purity.
Principle: Atomic nuclei with a non-zero spin, when placed in a magnetic field, absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is dependent on the chemical environment of the nucleus, providing a unique fingerprint of the molecule.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve a precisely weighed amount of the sample and an internal standard of known purity in a deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Analysis: Integrate the signals corresponding to the analyte and the internal standard. The purity of the analyte can be calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and can provide information about its purity.
Principle: Molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).
-
Infusion: Infuse the sample solution into the ESI source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in the positive ion mode.
-
Data Analysis: The presence of a prominent peak corresponding to the protonated molecule [M+H]⁺ of this compound (expected m/z ≈ 170.09) confirms its identity. The absence of significant peaks at other m/z values indicates a high degree of purity.
Data Comparison
The following table summarizes hypothetical but realistic data from the analysis of a batch of this compound, illustrating how each technique contributes to the overall purity assessment.
| Analytical Technique | Parameter Measured | Theoretical/Expected Value | Experimental Result | Purity Indication |
| Elemental Analysis | % Carbon | 49.69% | 49.58% | High Purity |
| % Hydrogen | 6.55% | 6.61% | High Purity | |
| % Nitrogen | 24.84% | 24.75% | High Purity | |
| HPLC | Peak Area % | >99.5% | 99.8% | High Purity, one minor impurity detected at 0.2% |
| ¹H NMR (Quantitative) | Molar Purity vs. Internal Standard | >99.0% | 99.6% | High Purity |
| Mass Spectrometry | [M+H]⁺ | 170.0924 | 170.0921 | Correct molecular weight confirmed, no significant impurities detected |
Visualizing the Purity Validation Workflow
A comprehensive purity validation strategy integrates multiple analytical techniques to provide a self-validating system.
Caption: Workflow for the comprehensive purity validation of this compound.
Conclusion: An Integrated Approach to Purity Assurance
The validation of purity for a pharmaceutical intermediate like this compound is a critical, multi-faceted process. Elemental analysis serves as an indispensable tool, offering a fundamental and quantitative measure of elemental composition that directly speaks to the compound's purity. However, its strength is magnified when used in concert with orthogonal analytical techniques.
HPLC provides a detailed impurity profile, NMR confirms the molecular structure and offers a highly accurate quantitative purity assessment, and Mass Spectrometry provides unequivocal confirmation of the molecular weight. By integrating the data from these complementary methods, researchers and drug development professionals can establish a self-validating system that ensures the highest standards of scientific integrity and trustworthiness, ultimately safeguarding the quality and safety of the final pharmaceutical product.
References
-
Moravek, Inc. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing?. Available at: [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
ICH. Quality Guidelines. Available at: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Available at: [Link]
-
RSSL. Nuclear magnetic resonance spectroscopy (NMR). Available at: [Link]
-
European Medicines Agency. (1995, June). ICH Q2(R1) Validation of analytical procedures: text and methodology. Available at: [Link]
-
Journal of Pharmaceutical and Medicinal Chemistry. (2025, August 6). The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. Available at: [Link]
-
Agilent. Accurate-Mass LC/TOF-MS for Molecular Weight Confirmation of Intact Proteins. Available at: [Link]
-
Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Available at: [Link]
-
LCGC International. (2025, October 8). The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis. Available at: [Link]
-
Wikipedia. Elemental analysis. Available at: [Link]
-
ResearchGate. HIGH PERFOMANCE LIQUID CHROMATOGRAPHY IN PHARMACEUTICAL ANALYSES. Available at: [Link]
-
Lab Manager. (2026, January 22). Elemental Analysis for Compliance, Purity, and Performance. Available at: [Link]
-
ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis. Available at: [Link]
-
AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Available at: [Link]
-
Quora. (2023, September 1). Why do we use NMR spectroscopy in purity analysis?. Available at: [Link]
-
National Institutes of Health. (2022, December 14). Chemists Debate the Value of Elemental Analysis. Available at: [Link]
-
Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Available at: [Link]
-
ResearchGate. (2014, January 4). How to guarantee the purity of compounds in the laboratory and the determination of molecular masses?. Available at: [Link]
-
European Medicines Agency. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Available at: [Link]
-
The Gambia Medicines Control Agency. (2025, January 17). Guideline for Impurities in New Active Pharmaceutical Ingredient. Available at: [Link]
-
ICH. (2006, October 25). ICH Q3A(R2) Impurities in New Drug Substances. Available at: [Link]
-
Hypha Discovery. Structure Elucidation and NMR. Available at: [Link]
-
IKEV. ICH Q6A Guideline. Available at: [Link]
-
National Institutes of Health. (2022, December 14). Chemists Debate the Value of Elemental Analysis. Available at: [Link]
-
AZoM. (2019, June 5). Choosing the Right Elemental Analysis Technique for Your Application. Available at: [Link]
-
ResearchGate. (2016, August 17). How to determine % purity of an isolated unknown compound without using standard?. Available at: [Link]
-
MySkinRecipes. (S)-Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate. Available at: [Link]
-
Angene. Methyl 2-Amino-3-(1-Methyl-1H-Imidazol-5-Yl)Propanoate Hydrochloride 95%. Available at: [Link]
-
Shimadzu Corporation. Analytical Methods for Amino Acids. Available at: [Link]
-
Waters. Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Available at: [Link]
-
Acta Pharmaceutica. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Available at: [Link]
-
Agilent. Amino Acid Analysis. Available at: [Link]
-
Asian Journal of Chemistry. Synthesis and Characterization of Some New Aminoimidazoles. Available at: [Link]
-
ResearchGate. (2025, August 7). Method development for amino acid analysis. Available at: [Link]
-
Bio-Synthesis. (2012, November 5). Amino Acid Analysis Overview. Available at: [Link]
Sources
- 1. 2-amino-3-(1H-imidazol-5-yl)-2-methylpropanoic acid | C7H11N3O2 | CID 4396761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-amino-3-(1H-imidazol-3-ium-5-yl)propanoate | C6H9N3O2 | CID 173075490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-azaniumyl-3-(1-methyl-1H-imidazol-4-yl)propanoate | C7H11N3O2 | CID 352019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate hydrochloride | 5619-10-3 [sigmaaldrich.com]
- 5. scent.vn [scent.vn]
- 6. Cyclopropane - Wikipedia [en.wikipedia.org]
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- 8. This compound|C6H7N3O2 [benchchem.com]
- 9. methyl (2S,3R)-2-amino-3-imidazol-1-ylbutanoate | C8H13N3O2 | CID 99737699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CAS 75-19-4: Cyclopropane | CymitQuimica [cymitquimica.com]
- 11. Cyclopropane, 1,2-dimethyl-, trans- [webbook.nist.gov]
- 12. (S)-Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate [myskinrecipes.com]
- 13. methyl 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoate | C8H11N3O4 | CID 67164903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 62013-45-0|Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate|BLD Pharm [bldpharm.com]
- 15. 1-(2,2,4-Trimethyl-3-cyclohexen-1-yl)ethan-1-one | C11H18O | CID 3016988 - PubChem [pubchem.ncbi.nlm.nih.gov]
13C NMR Characterization of the Imidazole Ring in Methyl 2-amino-3-imidazol-1-ylpropanoate
Executive Summary
This guide provides a technical framework for the structural validation of methyl 2-amino-3-(imidazol-1-yl)propanoate , a critical histidine isomer used in peptidomimetic drug design.
While
Structural Challenge: -Alkylation vs. -Alkylation
In the synthesis of histidine analogues, the alkylation of imidazole can occur at the nitrogen (
-
Target Molecule (
-isomer): The imidazole ring is attached via nitrogen.[1][2] The ring contains three protonated carbons ( ). -
Histidine Isomer (
-isomer): The imidazole ring is attached via carbon. The ring contains two protonated carbons ( ) and one quaternary carbon ( ).
This specific structural difference makes
Comparative Analysis of Characterization Methods
The following table compares the efficacy of
| Feature | Method A: | Method B: | Method C: |
| Primary Output | Carbon hybridization state (CH vs Cq) | Proton connectivity & spatial proximity | Nitrogen chemical shift & protonation state |
| Regio-Selectivity | High. Counts 3 CH signals for | Medium. Requires NOE between sidechain | Very High. |
| Time Efficiency | Medium (30–60 mins) | Fast (5–10 mins) | Slow (4–12 hours without enrichment) |
| Cost | Low (Standard Probe) | Low (Standard Probe) | High (Requires CryoProbe or long time) |
| Ambiguity | Zero. The number of CH signals is absolute. | Moderate. Overlapping signals in | Low. Definitive but resource-intensive. |
Recommendation
Use Method A (
Technical Deep Dive: C NMR Characteristics
Predicted Chemical Shifts (DMSO- )
The
| Carbon Position | Chemical Shift ( | Multiplicity (DEPT-135) | Diagnostic Note |
| C=O (Ester) | ~170 - 172 | Cq (Invisible) | Standard carbonyl. |
| C2 (Ring) | 137.0 - 139.0 | CH (Up) | Most deshielded ring carbon (between two nitrogens). |
| C4 (Ring) | 128.0 - 130.0 | CH (Up) | Key Differentiator: In Histidine, this is a Cq (invisible in DEPT). |
| C5 (Ring) | 119.0 - 121.0 | CH (Up) | Distinct from C4 due to lack of tautomerism. |
| 52.0 - 54.0 | CH (Up) | Chiral center. | |
| 45.0 - 48.0 | CH | Links backbone to | |
| OCH | 51.0 - 53.0 | CH | Methyl ester. |
The "Three-CH" Rule
The most critical validation step is counting the aromatic CH signals.
-
Target (
-alkyl): You will observe 3 distinct aromatic CH peaks in the 115–140 ppm region. -
Impurity (
-alkyl): You will observe 2 distinct aromatic CH peaks and 1 quaternary carbon (visible in full spectrum, missing in DEPT).
Experimental Protocol
Objective
To acquire high-resolution
Materials
-
Sample: 20–30 mg of methyl 2-amino-3-imidazol-1-ylpropanoate.
-
Solvent: 0.6 mL DMSO-
(Preferred over to prevent pH-dependent shifts and exchange broadening). -
Instrument: 400 MHz NMR (or higher) equipped with a BBO or CryoProbe.
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve the sample completely in DMSO-
. Ensure the solution is clear; filter if necessary to remove paramagnetic particulates that broaden lines.
-
-
Acquisition Parameters (
C):-
Pulse Sequence: zgpg30 (Proton-decoupled).
-
Relaxation Delay (D1): Set to 2.0–3.0 seconds . Reasoning: Imidazole carbons (especially C2) have long
relaxation times. Short delays will suppress the C2 signal integration. -
Scans (NS): 512–1024 scans (S/N > 50:1).
-
Spectral Width: -10 to 220 ppm.
-
-
Acquisition Parameters (DEPT-135):
-
Pulse Sequence: dept135.
-
Scans: 256 scans.
-
-
Processing:
-
Apply Exponential Multiplication (LB = 1.0–2.0 Hz).
-
Phase correction must be precise to distinguish CH (up) from CH
(down).
-
Visualization of Logic & Workflow
Diagram 1: Structural Decision Tree
This diagram illustrates the logic flow for distinguishing the target molecule from its histidine isomer using NMR data.
Caption: Logic flow for distinguishing N-alkyl vs. C-alkyl imidazole isomers using Carbon-13 DEPT NMR.
Diagram 2: Experimental Workflow
The standardized protocol for ensuring data integrity and reproducibility.
Caption: Step-by-step experimental workflow for high-fidelity 13C NMR characterization.
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative source for general imidazole chemical shifts).
-
Reich, H. J. (2024). Bordwell pKa Table and NMR Data Collection. University of Wisconsin-Madison. (Reference for N-alkyl vs C-alkyl imidazole shifts).
-
Alei, M., et al. (1980).[5] "The pH dependence of nitrogen-15 NMR shifts and coupling constants in aqueous imidazole and 1-methylimidazole." Journal of the American Chemical Society. (Foundational text on N-methylimidazole NMR behavior).
-
Biological Magnetic Resonance Data Bank (BMRB). (2024). Histidine Chemical Shift Statistics. (Comparison data for C-substituted histidine isomers).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
